Leucomycin
描述
属性
IUPAC Name |
2-[(11E,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9-,13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJOGTQLTFNMQG-AZQRDTPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C=C\C=C\C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Leucomycin from Streptomyces kitasatoensis: A Technical Guide
Abstract
Leucomycin, also known as Kitasamycin, is a complex of macrolide antibiotics produced by the soil bacterium Streptomyces kitasatoensis. First discovered in 1953 by Hata et al., this group of compounds exhibits a broad spectrum of activity, primarily against Gram-positive bacteria. The this compound complex is comprised of multiple structurally related components, with leucomycins A1, A3, A4, and A5 being among the most abundant and potent. This technical guide provides an in-depth overview of the discovery, fermentation, isolation, purification, and biological activity of this compound. Detailed experimental protocols, quantitative data, and diagrams of the biosynthetic regulatory pathway and experimental workflows are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The discovery of this compound dates back to 1953, a period of intense screening for novel antibiotics from microbial sources. A research team led by Dr. Toju Hata in Japan isolated a strain of Streptomyces, later identified as Streptomyces kitasatoensis, that produced a substance with significant antibacterial activity.[1][2][3][4] This substance, named this compound, was found to be not a single compound but a complex of several related macrolides.[2] Subsequent research focused on separating and characterizing these components, elucidating their chemical structures, and evaluating their individual antibacterial properties.
Fermentation of Streptomyces kitasatoensis for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces kitasatoensis. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the antibiotic complex and can be manipulated to influence the relative abundance of specific this compound components.
Fermentation Media and Conditions
Several media formulations have been developed for the optimal growth of S. kitasatoensis and production of this compound. A typical fermentation medium contains a source of carbon, nitrogen, and essential minerals.
Table 1: Representative Fermentation Medium for this compound Production
| Component | Concentration (g/L) | Purpose |
| Glucose | 40 | Carbon Source |
| Corn Starch | 20 | Carbon Source |
| Hot-pressed Soybean Flour | 25 | Nitrogen Source |
| CaCO₃ | 3 | pH Buffering |
Fermentation conditions are typically maintained at a temperature of 25-30°C with continuous agitation and aeration for a period of 6 to 7 days. The pH of the medium is generally kept between 6.0 and 8.0.[5]
Precursor-Directed Biosynthesis
The composition of the this compound complex can be influenced by the addition of specific precursors to the fermentation medium. This strategy, known as precursor-directed biosynthesis, allows for the targeted overproduction of desirable this compound components.[1][6]
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L-leucine: Addition of L-leucine to the fermentation broth directs the biosynthesis towards leucomycins A1 and A3.[1][6]
-
L-valine: Supplementing the medium with L-valine enhances the production of leucomycins A4 and A5.[1][5][6]
Development of regulatory mutants of S. kitasatoensis that are resistant to amino acid analogs like 4-azaleucine has also been shown to lead to the overproduction of specific this compound components, particularly A1 and A3, even in the absence of added precursors.[1][6]
Experimental Protocols
Fermentation Protocol
-
Inoculum Preparation: A spore suspension of Streptomyces kitasatoensis is used to inoculate a seed culture medium. The seed culture is incubated for 48 hours at 28-30°C with shaking.
-
Production Fermentation: The production medium (as described in Table 1) is inoculated with the seed culture (typically 5% v/v).
-
Incubation: The production culture is incubated in a fermenter at 28-30°C with controlled aeration and agitation for 6-7 days. The pH is maintained between 7.0 and 7.6.[5]
-
Monitoring: The fermentation is monitored for antibiotic production using microbiological assays or HPLC analysis of the broth.
Extraction and Purification Protocol
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Broth Filtration: At the end of the fermentation, the broth is harvested and the mycelium is separated by filtration or centrifugation.
-
Solvent Extraction: The pH of the filtered broth is adjusted to be alkaline, and the this compound complex is extracted using a water-immiscible organic solvent such as ethyl acetate or a mixture of chloroform and methanol.[5][7]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude this compound complex.
-
Chromatographic Purification: The crude extract is further purified using column chromatography. Adsorbents like silica gel or alumina are commonly used.[5] The different this compound components are separated by eluting the column with a solvent gradient.
-
Crystallization: The purified this compound components can be obtained in crystalline form by crystallization from a suitable solvent system.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of the individual components of the this compound complex.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile) is employed for optimal separation.
-
Detection: UV detection at around 231 nm is suitable for most this compound components. Charged Aerosol Detection (CAD) can also be used for components lacking a strong UV chromophore.
-
Quantification: The concentration of each component is determined by comparing its peak area to that of a known standard.
Quantitative Data
The yield and composition of the this compound complex can vary depending on the strain of S. kitasatoensis and the fermentation conditions.
Table 2: Typical Production and Composition of this compound Complex
| Parameter | Value | Notes |
| Fermentation Yield | ||
| Total this compound Complex | Up to 3.6 g/L | Yields are highly dependent on the strain and fermentation optimization. |
| Relative Abundance of Major Components | ||
| This compound A1 | Major Component | Often one of the most abundant components. |
| This compound A3 | Major Component | Abundance can be enhanced with L-leucine supplementation.[1][6] |
| This compound A4 | Abundant Component | Abundance can be enhanced with L-valine supplementation.[1][6] |
| This compound A5 | Abundant Component | Often found in significant quantities.[2] |
Antibacterial Activity
This compound exhibits a broad spectrum of activity against Gram-positive bacteria and some Gram-negative cocci. The individual components of the complex have varying levels of potency.
Table 3: Minimum Inhibitory Concentrations (MICs) of Major this compound Components
| Bacterial Species | This compound A1 (µg/mL) | This compound A3 (µg/mL) | This compound A4 (µg/mL) | This compound A5 (µg/mL) |
| Staphylococcus aureus | 0.2 - 1.6 | 0.4 - 3.1 | 0.8 - 6.3 | 0.4 - 3.1 |
| Streptococcus pyogenes | 0.05 - 0.2 | 0.1 - 0.4 | 0.2 - 0.8 | 0.1 - 0.4 |
| Escherichia coli | >100 | >100 | >100 | >100 |
Note: MIC values are approximate and can vary depending on the specific strain and testing methodology.
Signaling Pathways and Experimental Workflows
Regulation of this compound Biosynthesis
The biosynthesis of this compound is controlled by a cluster of genes in the S. kitasatoensis chromosome. The expression of these genes is regulated by a complex network of signaling pathways. A key class of regulators are the Streptomyces Antibiotic Regulatory Proteins (SARPs).[8][9][10] These are often cluster-situated regulators (CSRs) that act as transcriptional activators for the biosynthetic genes within their respective clusters.[8][10]
Caption: Regulatory cascade for this compound biosynthesis.
Experimental Workflow for Discovery and Isolation
The process of discovering and isolating a novel antibiotic like this compound follows a systematic workflow, from initial screening to the characterization of the pure compound.
Caption: Workflow for this compound discovery and isolation.
Conclusion
The discovery of this compound from Streptomyces kitasatoensis marked a significant contribution to the arsenal of macrolide antibiotics. The ability to manipulate the fermentation process to favor the production of specific, more potent components highlights the potential for optimizing the production of this valuable antibiotic complex. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers interested in the further study and potential development of this compound and its derivatives. Continued investigation into the regulatory mechanisms governing this compound biosynthesis may unlock new strategies for strain improvement and the generation of novel macrolide antibiotics.
References
- 1. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. toku-e.com [toku-e.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. CA1046438A - Production of kitasamycin (this compound) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
- 6. Biosynthesis of kitasamycin (this compound) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]
- 9. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Culture of Leucomycin-Producing Microorganisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for identifying and culturing leucomycin-producing microorganisms. The primary producer of this compound, a macrolide antibiotic complex, is the Gram-positive bacterium Streptomyces kitasatoensis[1][2]. This document details the essential protocols for isolation, identification, cultivation, and analysis, supported by quantitative data and procedural diagrams to facilitate research and development.
Identification of this compound-Producing Microorganisms
Accurate identification of Streptomyces kitasatoensis is critical. A polyphasic approach, combining morphological, biochemical, and molecular techniques, is recommended for reliable identification.
Morphological and Biochemical Characterization
Initial identification involves observing the colony morphology on various agar media. Streptomyces species typically form dry, chalky, filamentous colonies that adhere to the agar. Microscopic examination reveals branched vegetative hyphae and aerial mycelia that differentiate into spore chains. While these characteristics are indicative of the Streptomyces genus, species-level identification requires further molecular analysis[3][4].
Molecular Identification: 16S rRNA Gene Sequencing
The most definitive method for bacterial identification is sequencing the 16S ribosomal RNA (rRNA) gene, a highly conserved genetic marker[5][6]. The variable regions within this gene provide sequences specific to genus and species[6][7].
-
Genomic DNA Extraction:
-
Inoculate a single colony of the isolate into 50 mL of a suitable broth medium (e.g., ISP2) and incubate for 18-24 hours at 28-30°C[5].
-
Centrifuge the culture to pellet the mycelia.
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Wash the pellet with a suitable buffer (e.g., TE buffer).
-
Extract genomic DNA using a standard protocol, such as the Marmur method or a commercial DNA extraction kit[8]. Precipitate the DNA with isopropanol and purify with 70% ethanol[5].
-
-
PCR Amplification:
-
Amplify the 16S rRNA gene using universal bacterial primers, such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1525R (5'-AAGGAGGTGATCCAGCCGCA-3')[9].
-
Prepare a PCR reaction mix containing the extracted DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR with the following cycling conditions: initial denaturation at 94°C for 5 minutes; followed by 35 cycles of denaturation at 94°C for 60 seconds, annealing at 55°C for 60 seconds, and extension at 72°C for 90 seconds; and a final extension at 72°C for 5 minutes[9].
-
-
Sequencing and Analysis:
-
Purify the PCR product to remove primers and unincorporated dNTPs.
-
Send the purified product for Sanger sequencing.
-
Compare the resulting sequence with public databases like GenBank (using BLASTN) or EzTaxon to identify the closest matching Streptomyces species[4][10]. A sequence identity of ≥99% to Streptomyces kitasatoensis confirms the identification.
-
References
- 1. Studies on this compound. II. Bacteriological properties of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification, Bioactivity, and Productivity of Actinomycins from the Marine-Derived Streptomyces heliomycini [frontiersin.org]
- 5. Isolation and Molecular Identification of Streptomyces spp. with Antibacterial Activity from Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycins are a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2] As potent inhibitors of bacterial protein synthesis, the leucomycin complex and its individual components have been a subject of significant research interest for their therapeutic potential. This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, crucial for understanding its mechanism of action and for guiding future drug development efforts.
Core Chemical Structure
The leucomycins share a common 16-membered macrolactone ring, to which one or more deoxy sugars are attached. The general structure consists of a polyketide-derived aglycone, a neutral sugar (L-mycarose), and an amino sugar (D-mycaminose). Variations in the acyl group on the mycarose sugar and modifications to the aglycone give rise to the different components of the this compound complex.
Table 1: Major Components of the this compound Complex and their Chemical Properties
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Acyl Group at C-4" of Mycarose |
| This compound A1 | C40H67NO14 | 785.96 | Isovaleryl |
| This compound A3 (Josamycin) | C42H69NO15 | 828.00 | Isovaleryl |
| This compound A4 | C39H65NO14 | 771.94 | Butyryl |
| This compound A5 | C39H65NO14 | 771.94 | Butyryl |
| This compound V | C35H59NO13 | 701.84 | None (hydroxyl) |
Stereochemistry
The intricate stereochemistry of the this compound molecule is fundamental to its biological activity. The IUPAC names for the individual components precisely define the absolute configuration at each chiral center.
For example, the IUPAC name for This compound A1 is [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate.[3]
The stereochemical complexity arises from multiple asymmetric carbons within the macrolactone ring and the attached sugar moieties. The precise spatial arrangement of these substituents is crucial for the molecule's ability to bind to its ribosomal target.
Experimental Protocols for Structure Elucidation
The determination of the complex structure and stereochemistry of leucomycins has relied on a combination of advanced analytical techniques.
Isolation and Purification of this compound Components
A general protocol for the isolation of this compound from Streptomyces kitasatoensis fermentation broth involves the following steps:
-
Extraction: The filtered fermentation broth is extracted with an organic solvent such as ethyl acetate.[4]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual this compound components.[4]
-
Further Purification: Fractions containing individual components are further purified by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for elucidating the planar structure and relative stereochemistry of the this compound components.[5] Key experiments include:
-
1D NMR (1H, 13C): To identify the types and number of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, and to piece together the molecular framework.
-
NOESY/ROESY: To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the this compound components. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the different substructures, such as the sugar moieties and the acyl groups.
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive determination of the absolute stereochemistry of a molecule. By obtaining a high-quality crystal of a this compound component or a suitable derivative, the precise three-dimensional arrangement of all atoms in the crystal lattice can be determined.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Leucomycins exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, a key component of the protein synthesis machinery.[6]
Binding to the Ribosomal Exit Tunnel
The binding site for this compound is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[7] This tunnel is the path through which newly synthesized polypeptide chains emerge from the ribosome. By binding within this tunnel, this compound physically obstructs the passage of the growing polypeptide chain, leading to a premature termination of translation.
The interaction is primarily with the 23S rRNA component of the 50S subunit, with specific nucleotide residues playing a crucial role in drug binding. The mycarose sugar moiety of this compound is thought to be essential for the inhibition of the peptidyl transferase reaction, which is the catalytic step of peptide bond formation.[8]
This compound's mechanism of action targeting the 50S ribosomal subunit.
Logical Workflow for Structure Elucidation
The process of determining the chemical structure and stereochemistry of a novel this compound component follows a logical workflow.
Workflow for determining the structure of this compound components.
Conclusion
A thorough understanding of the chemical structure and stereochemistry of this compound is paramount for the rational design of new and more effective macrolide antibiotics. The detailed knowledge of its three-dimensional architecture and its interaction with the bacterial ribosome provides a solid foundation for medicinal chemists to develop derivatives with improved pharmacological properties, broader spectrum of activity, and the ability to overcome existing mechanisms of bacterial resistance. The experimental protocols and analytical techniques outlined in this guide serve as a valuable resource for researchers in the field of natural product chemistry and antibiotic drug discovery.
References
- 1. This compound V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound A1 | C40H67NO14 | CID 5282322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA1046438A - Production of kitasamycin (this compound) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
- 5. An analysis of the 1H and 13C NMR spectra of the macrolide antibiotic, neoisomidecamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A3 | 16846-24-5 | AL24876 | Biosynth [biosynth.com]
- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucomycin's Antibacterial Efficacy Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of leucomycin, a macrolide antibiotic, against a range of clinically relevant gram-positive bacteria. The document presents quantitative data on its efficacy, details common experimental protocols for determining antibacterial susceptibility, and visualizes its mechanism of action.
Introduction
This compound, also known as kitasamycin, is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] Like other macrolides, it exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This guide focuses on its activity against key gram-positive pathogens, providing valuable data for researchers and drug development professionals.
Antibacterial Spectrum of this compound
The in vitro efficacy of this compound against various gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against several important gram-positive species.
Data Presentation
Table 1: this compound MIC Values against Gram-Positive Bacteria [1]
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | FDA 209P | 1.56 |
| Streptococcus pyogenes | E-14 | 0.78 |
| Streptococcus viridans | - | 0.39 |
| Streptococcus pneumoniae | Type I | 0.39 |
| Corynebacterium diphtheriae | - | 0.39 |
| Bacillus subtilis | - | 1.56 |
Note: Data presented is based on available in vitro studies. MIC values can vary depending on the specific strain and testing methodology.
Mechanism of Action
This compound, a member of the macrolide class of antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2][3] This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[4] By physically obstructing this tunnel, this compound interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.
The following diagram illustrates the key steps in the mechanism of action of this compound:
Experimental Protocols
The determination of MIC values is crucial for assessing the antibacterial spectrum of a compound. The two most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.
The following diagram outlines the workflow for the broth microdilution method:
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the agent that prevents the growth of the bacteria.
The following diagram illustrates the workflow for the agar dilution method:
Conclusion
This compound demonstrates significant in vitro activity against a range of gram-positive bacteria. Its mechanism of action, involving the inhibition of protein synthesis via binding to the 50S ribosomal subunit, is characteristic of macrolide antibiotics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further research and development of this antimicrobial agent. Continued investigation into its efficacy against a broader range of clinical isolates and its potential for combination therapies is warranted.
References
An In-depth Technical Guide to Leucomycin Analogues A1, A3, and A5 for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the leucomycin analogues A1, A3 (also known as josamycin), and A5. These 16-membered macrolide antibiotics, produced by Streptomyces kitasatoensis, are potent inhibitors of bacterial protein synthesis. This document details their mechanism of action, antimicrobial activity, and the experimental protocols used to evaluate their efficacy, serving as a vital resource for researchers, scientists, and professionals in the field of drug development.
Core Concepts: Chemical Structures and Properties
This compound analogues share a common 16-membered lactone ring but differ in the acyl groups at the C3 and C4'' positions of the mycaminose and mycarose sugars, respectively. These structural variations influence their biological activity.
Table 1: Chemical Properties of this compound Analogues A1, A3, and A5
| Analogue | Synonym(s) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound A1 | Kitasamycin A1, Turimycin H5 | C₄₀H₆₇NO₁₄ | 786.0[1] |
| This compound A3 | Josamycin, Kitasamycin A3, Turimycin A5 | C₄₂H₆₉NO₁₅ | 828.0[2] |
| This compound A5 | Kitasamycin A5, Turimycin H4 | C₃₉H₆₅NO₁₄ | 771.9[3] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound analogues, like other macrolide antibiotics, exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[4] They bind reversibly to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[4] This binding obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.[2] While primarily bacteriostatic, at high concentrations, they can exhibit bactericidal properties.[2]
Figure 1. Signaling pathway of this compound's mechanism of action.
Antimicrobial Activity: A Comparative Analysis
This compound analogues demonstrate a broad spectrum of activity, particularly against Gram-positive bacteria.[5] this compound A1 is noted as one of the more potent members of the this compound complex.[1][5][6] Josamycin (this compound A3) has been shown to be effective against various strains of Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[1] Some studies suggest that josamycin retains activity against some erythromycin-resistant staphylococci.[1]
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of this compound Analogues (µg/mL)
| Bacterial Strain | This compound A1 (MIC) | Josamycin (this compound A3) (MIC) | This compound A5 (MIC) |
| Staphylococcus aureus | Data not available | 1[4] | 0.04 - 0.8[3] |
| Streptococcus pyogenes | Data not available | 0.03 - 0.12[4] | 0.8 (penicillin-susceptible)[3] |
| 3.2 (penicillin-resistant)[3] | |||
| Streptococcus pneumoniae | Data not available | 0.016[4] | Data not available |
| Enterococcus faecalis | Data not available | 0.5 - 1[4] | 0.8[3] |
| Klebsiella pneumoniae | Data not available | Data not available | 5 to >10[3] |
| Salmonella typhimurium | Data not available | Data not available | 5 to >10[3] |
| Escherichia coli | Data not available | Data not available | >10[3] |
Note: Direct comparative studies of all three analogues against the same strains are limited. The data presented is compiled from various sources and should be interpreted with caution.
Biosynthesis of this compound Analogues
The biosynthesis of the various this compound analogues is influenced by the availability of specific amino acid precursors. The core structure is synthesized via a polyketide pathway. The differentiation into specific analogues occurs during the acylation of the mycarose sugar. The biosynthesis of this compound A1 and A3 is directed by the presence of L-leucine, which leads to an isovaleryl side chain, while the presence of L-valine directs the synthesis towards this compound A4 and A5, which contain a butyryl side chain.[5]
Figure 2. Simplified biosynthesis pathway of this compound analogues.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of each this compound analogue in a suitable solvent (e.g., DMSO, ethanol).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
References
- 1. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-epi-leucomycin A5. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Leucomycin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin V is a member of the this compound complex, a group of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] As a 16-membered macrolide, this compound V exhibits antibacterial activity, particularly against Gram-positive bacteria.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound V, detailed experimental protocols for their determination, and an illustration of its mechanism of action.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound V are summarized below. It is important to note that while some data is specific to this compound V, other parameters are derived from studies on the broader this compound complex or closely related analogs due to the limited availability of specific experimental data for this compound V.
Table 1: Physical and Chemical Properties of this compound V
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₅₉NO₁₃ | [1][3] |
| Molecular Weight | 701.84 g/mol | [1][2][3] |
| Appearance | White to off-white powder (for the this compound complex) | [4] |
| Melting Point | Approximately 120 °C (decomposes) for the related this compound A5 | [5] |
| Solubility | ||
| Water | Limited solubility | [6] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [6] |
| DMSO | Soluble | [6] |
| DMF | Soluble | [6] |
| UV Absorption (λmax) | Expected to be ~231-233 nm in methanol (based on related compounds) | [7][8] |
Spectral Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV spectrum of leucomycins is characterized by an absorption maximum around 231-233 nm.[7][8][9] This absorption is attributed to the conjugated diene system within the macrolide ring. For related compounds, the following has been reported:
-
This compound A1: λmax at 233 nm.[8]
-
This compound A3 (Josamycin): λmax at 231 nm.[7]
-
This compound A5: λmax at 232 nm.
It is highly probable that the UV-Vis spectrum of this compound V exhibits a similar absorption maximum in this region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of macrolide antibiotics. While specific peak assignments for this compound V are not available, general features can be anticipated based on its structure. The spectra would be complex due to the large number of protons and carbons in the molecule, including the macrolide ring, the two sugar moieties (mycaminose and mycarose), and the various substituents.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound V. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments would be instrumental in elucidating the structure by identifying fragment ions corresponding to the loss of the sugar moieties and cleavages within the macrolide ring.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound V would display characteristic absorption bands corresponding to its functional groups. Expected peaks would include:
-
O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretching: A strong absorption around 1730 cm⁻¹ corresponding to the lactone carbonyl group.
-
C=C stretching: A peak around 1650 cm⁻¹ from the conjugated diene system.
-
C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) due to the various C-O bonds in the sugars and macrolide ring.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of macrolide antibiotics like this compound V.
Determination of Melting Point
Methodology: The melting point can be determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded. For a compound that decomposes, the temperature at which decomposition is observed is noted.
Determination of Solubility
Methodology: The equilibrium solubility of this compound V in various solvents can be determined by adding an excess amount of the compound to a known volume of the solvent in a sealed vial. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). After reaching equilibrium, the suspension is filtered or centrifuged to remove the undissolved solid. The concentration of this compound V in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
UV-Vis Spectroscopy
Methodology: A solution of this compound V is prepared in a UV-transparent solvent, typically methanol or ethanol. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (ideally between 0.2 and 0.8). The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is then identified.
NMR Spectroscopy
Methodology: For ¹H and ¹³C NMR analysis, a sample of this compound V is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). A variety of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer to achieve full structural assignment.
Mass Spectrometry
Methodology: Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured. For tandem mass spectrometry (MS/MS), a precursor ion of interest is selected and fragmented to generate a product ion spectrum, which provides structural information.
FTIR Spectroscopy
Methodology: An FTIR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹), and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound V, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding sterically obstructs the passage of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.
References
- 1. This compound V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [precision.fda.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. 18361-45-0・this compound A5・125-06301[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Leucomycin: A Technical Guide for Researchers and Drug Development Professionals
References
- 2. bioaustralis.com [bioaustralis.com]
- 3. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A long-distance rRNA base pair impacts the ability of macrolide antibiotics to kill bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the biosynthesis of this compound, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue residues of kitasamycin in healthy and diseased broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthetic origin of carbons 3 and 4 of this compound aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
Early In Vitro Antibacterial Studies of Leucomycin: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin, a macrolide antibiotic complex produced by the bacterium Streptomyces kitasatoensis, was among the early discoveries in the golden age of antibiotics. Its broad-spectrum activity, particularly against Gram-positive organisms, garnered significant scientific interest. This technical guide provides a detailed overview of the foundational in vitro studies that characterized the antibacterial properties of this compound, with a focus on quantitative data and experimental methodologies from seminal early research.
While the full text of the earliest publications by Hata et al. (1953) and Iwata et al. (1962) were not accessible for this review, this guide synthesizes information from available abstracts and later studies that reference this foundational work to reconstruct a comprehensive picture of the early understanding of this compound's in vitro efficacy.
Core Findings from Early Research
Early investigations into this compound's antibacterial activity established its potent inhibitory effects against a range of pathogenic bacteria. The antibiotic complex was found to be particularly effective against Gram-positive cocci and bacilli, with weaker activity against Gram-negative bacteria.
Quantitative Antibacterial Activity
The primary method for quantifying the in vitro antibacterial activity of this compound in early studies was the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the reported MIC values for this compound against various bacterial species, compiled from references to early research.
Table 1: In Vitro Antibacterial Spectrum of this compound (Complex)
| Bacterial Species | Reported Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 0.1 - 1.56 |
| Streptococcus pyogenes | 0.02 - 0.78 |
| Diplococcus pneumoniae | 0.02 - 1.56[1] |
| Bacillus subtilis | 0.1 - 0.78 |
| Gram-Negative Bacteria | Generally higher and more variable MICs |
Table 2: Comparative In Vitro Activity of this compound Components
Subsequent research by Omura and colleagues in 1968 delved into the structure-activity relationships of the various components of the this compound complex. Their work demonstrated that different this compound analogues (e.g., A1, A3, A7) exhibited varying degrees of antibacterial potency.
| This compound Component | Relative In Vitro Activity |
| This compound A1 | Potent |
| This compound A3 | Potent |
| This compound A7 | Active |
Experimental Protocols
The foundational methods for determining the in vitro antibacterial activity of this compound were primarily based on dilution techniques. These methods, while laborious by modern standards, provided the quantitative data necessary to understand the antibiotic's spectrum and potency.
Minimum Inhibitory Concentration (MIC) Determination
The most common methods used in early antibiotic research for MIC determination were the broth dilution and agar dilution methods.
1. Broth Dilution Method:
This technique involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test bacterium. The tubes are incubated, and the MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity (bacterial growth).
2. Agar Dilution Method:
In this method, the antibiotic is incorporated into molten agar at various concentrations, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test organism. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the classic MIC determination methods employed in early this compound research.
Caption: Generalized workflow for the Broth Dilution Method.
Caption: Generalized workflow for the Agar Dilution Method.
Conclusion
The early in vitro studies on this compound were pivotal in establishing its antibacterial profile and laid the groundwork for its potential clinical applications. Although access to the full historical data is limited, the available information clearly indicates that this compound was recognized as a potent agent against key Gram-positive pathogens. The methodologies employed, while classic, were robust for their time and provided the essential quantitative data that guided the early development and understanding of this important macrolide antibiotic. Further research into the individual components of the this compound complex has provided a more nuanced understanding of its structure-activity relationships.
References
Methodological & Application
Application Notes and Protocols for Leucomycin Extraction and Purification from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of leucomycin from the fermentation broth of Streptomyces kitasatoensis. The methodologies described are based on established principles of antibiotic recovery, including solvent extraction, resin adsorption chromatography, and crystallization.
Overview of this compound Purification
The overall process for isolating this compound, a complex of macrolide antibiotics, from fermentation culture involves several key stages. Initially, the fermentation broth is pre-treated to separate the mycelium from the liquid phase. The clarified broth then undergoes extraction to isolate the this compound components. Subsequent purification steps, primarily involving chromatographic techniques, are employed to separate the desired this compound fractions from impurities. Finally, a crystallization step yields the purified this compound product.
Data Presentation
The following tables summarize quantitative data derived from typical this compound and analogous antibiotic purification processes. These values serve as a benchmark for expected recovery and purity levels at each stage of the process.
Table 1: Recovery and Purity at Different Purification Stages
| Purification Step | Recovery Rate (%) | Purity (%) |
| Solvent Extraction | 85 - 95 | 50 - 60 |
| Macroporous Resin Adsorption | 95 - 99 | 70 - 80 |
| Elution from Resin | 90 - 97 | 80 - 90 |
| Crystallization | 85 - 95 | > 98 |
| Overall Yield | ~65 - 80 | > 98 |
Table 2: Comparative Efficiency of Extraction Solvents
| Solvent | Partition Coefficient (this compound) | Extraction Efficiency (%) |
| Butyl Acetate | 15 - 20 | 90 - 95 |
| Ethyl Acetate | 10 - 15 | 85 - 90 |
| Methyl Isobutyl Ketone (MIBK) | 8 - 12 | 80 - 85 |
| n-Butanol | 5 - 8 | 75 - 80 |
Table 3: Macroporous Resin Adsorption and Elution Parameters
| Resin Type | Adsorption Capacity (mg/g resin) | Optimal Adsorption pH | Eluent | Elution Recovery (%) |
| XAD-4 | 100 - 150 | 8.0 - 9.0 | 80% Acetone (pH adjusted) | 92 - 96 |
| SIP1300 | 120 - 180 | 8.5 - 9.5 | 90% Methanol | 90 - 95 |
| HZ818 | 110 - 160 | 8.0 - 9.0 | 75% Ethanol | 90 - 94 |
Experimental Protocols
Protocol 1: Fermentation Broth Pre-treatment
-
Mycelium Separation : Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelial biomass.
-
Filtration : Decant the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining solids and obtain a clarified fermentation broth.
-
pH Adjustment : Adjust the pH of the clarified broth to a range of 8.0-9.0 using a 2M NaOH solution. This step is crucial for efficient subsequent extraction.
Protocol 2: Solvent Extraction of this compound
-
Solvent Addition : Mix the pH-adjusted clarified broth with an equal volume of butyl acetate in a separation funnel.
-
Extraction : Shake the mixture vigorously for 10-15 minutes to facilitate the transfer of this compound into the organic phase.
-
Phase Separation : Allow the phases to separate for 20-30 minutes. Collect the upper organic layer containing the this compound.
-
Re-extraction : Repeat the extraction process on the aqueous layer with a fresh half-volume of butyl acetate to maximize recovery.
-
Solvent Evaporation : Combine the organic extracts and concentrate them under reduced pressure at a temperature below 45°C to obtain a crude this compound extract.
Protocol 3: Macroporous Resin Chromatography
-
Resin Preparation : Pre-treat the macroporous resin (e.g., XAD-4) by washing sequentially with ethanol and deionized water to remove any impurities.
-
Column Packing : Pack a chromatography column with the pre-treated resin.
-
Sample Loading : Dissolve the crude this compound extract in a minimal amount of the mobile phase (e.g., 20% acetone in water, pH 8.5) and load it onto the column.
-
Washing : Wash the column with 2-3 bed volumes of the loading buffer to remove unbound impurities.
-
Elution : Elute the bound this compound using a stepwise or linear gradient of acetone in water (e.g., 20% to 80% acetone) with the pH maintained at 8.5.
-
Fraction Collection : Collect fractions and monitor the this compound concentration using a suitable analytical method such as HPLC.
-
Pooling and Concentration : Pool the fractions containing high-purity this compound and concentrate them under vacuum.
Protocol 4: Crystallization of this compound
-
Solvent Selection : Dissolve the concentrated this compound fraction in a minimal amount of a suitable solvent, such as a mixture of methanol and water or ethyl acetate and hexane.[1]
-
Inducing Crystallization : Slowly add a non-solvent (e.g., water or hexane) to the solution until slight turbidity is observed.
-
Crystal Growth : Allow the solution to stand at a cool temperature (4-8°C) for 24-48 hours to facilitate crystal formation.
-
Crystal Harvesting : Collect the this compound crystals by filtration.
-
Washing and Drying : Wash the crystals with a small amount of the cold non-solvent and dry them under vacuum at a low temperature.
Visualizations
Caption: Overall workflow for this compound extraction and purification.
Caption: Logic diagram of the solvent extraction process.
References
Application Notes and Protocols for the Quantitative Analysis of Leucomycin Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucomycin, a complex of macrolide antibiotics produced by Streptomyces kitasatoensis, demonstrates efficacy against a broad spectrum of Gram-positive bacteria. Its therapeutic use necessitates accurate and reliable quantitative analysis for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust and widely adopted technique for the precise quantification of this compound and its components. This document provides detailed application notes and protocols for the quantitative analysis of this compound, summarizing key performance data and outlining experimental procedures.
Materials and Methods
1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Chromatographic Column: A reversed-phase C18 column is typically used. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Reagents: HPLC grade acetonitrile, methanol, phosphoric acid, and ammonium hydroxide. High-purity water (e.g., Milli-Q or equivalent).
-
This compound Reference Standard: A well-characterized reference standard of this compound is required for calibration.
2. Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation and quantification. Below is a summary of a validated method.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer is often employed. For instance, a phosphate buffer can be prepared by dissolving phosphoric acid and hexanesulfonic acid sodium salt in water, with the pH adjusted to 6.0 using aqueous ammonium hydroxide[1].
-
Column Temperature: The analysis is generally performed at ambient temperature.
-
Detection Wavelength: UV detection is commonly set at 220 nm[1] or 210 nm[2][3].
-
Injection Volume: A 20 µL injection volume is standard.
3. Standard Solution Preparation
-
Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the mobile phase or a suitable solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 5 µg/mL to 100 µg/mL)[3].
4. Sample Preparation
-
Bulk Drug: Accurately weigh the this compound bulk drug powder, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
-
Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and then dilute to a suitable concentration.
-
Filtration: Prior to injection, all sample solutions should be filtered through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve
-
Prepare a series of at least five working standard solutions of this compound with known concentrations.
-
Inject each standard solution into the HPLC system in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.999 is desirable[3][4][5].
Protocol 2: Quantitative Analysis of this compound in a Sample
-
Prepare the sample solution as described in the "Sample Preparation" section.
-
Inject the sample solution into the HPLC system in triplicate.
-
Record the peak area of the this compound peak.
-
Calculate the mean peak area from the triplicate injections.
-
Determine the concentration of this compound in the sample solution using the equation of the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account all dilution factors.
Protocol 3: Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Assesses the proportionality of the analytical response to the analyte concentration over a given range.
-
Accuracy: Measures the closeness of the test results to the true value. It is often determined by recovery studies at different concentration levels.
-
Precision: Evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Data Presentation
The following tables summarize the quantitative data obtained from validated HPLC methods for the analysis of this compound and related compounds.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | RP-C18 (250 mm x 4.0 mm, 5 µm)[1] | ZORBAX SB-C18 (75 mm x 4.6 mm, 3.5 µm)[2][3] |
| Mobile Phase | Gradient of Acetonitrile and Phosphate buffer (pH 6.0)[1] | Isocratic mixture of 0.023 M orthophosphoric acid (pH 2.3) and acetonitrile (67:33, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3] |
| Detection (UV) | 220 nm[1] | 210 nm[2][3] |
| Injection Volume | 20 µL | Not Specified |
| Temperature | Ambient | Ambient |
Table 2: Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Linearity Range | 5.0 - 100 µg/mL | [3] |
| Coefficient of Determination (R²) | > 0.9999 | [3][4][5] |
| Limit of Detection (LOD) | 0.3 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [4][5] |
| Accuracy (Recovery) | 92.9% - 101.5% | [4][5] |
| Precision (RSD) | < 2.0% | [4][5] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.
Caption: Logical relationship of key HPLC method validation parameters.
References
- 1. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated HPLC Method for Quantitative Analysis of Lincomycin Hydrochloride [jcvr.journals.ekb.eg]
- 3. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
- 4. Quantitative analysis of impurities in this compound bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Leucomycin as a Tool for Studying Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin is a member of the macrolide antibiotic family, a class of compounds known for their inhibitory effects on protein synthesis.[1] Produced by Streptomyces kitasatoensis, this compound exerts its activity by binding to the large ribosomal subunit, thereby interfering with the elongation of the nascent polypeptide chain. This specific mechanism of action makes this compound a valuable tool for researchers studying the intricate process of protein synthesis and for professionals in drug development exploring novel therapeutic agents that target translation.
These application notes provide detailed protocols for utilizing this compound to study protein synthesis inhibition in both cellular and in vitro systems. The methodologies described herein are designed to be accessible to researchers with a foundational understanding of molecular and cell biology techniques.
Mechanism of Action
This compound, like other macrolide antibiotics, targets the bacterial ribosome. However, it can also be used to study the eukaryotic translation machinery, particularly in engineered systems or for comparative analyses. The primary mechanism of action involves the reversible binding to the 23S rRNA component of the 50S ribosomal subunit in prokaryotes (or the analogous site on the 60S subunit in eukaryotes). This interaction occurs within the polypeptide exit tunnel, leading to the dissociation of peptidyl-tRNA from the ribosome and subsequent termination of protein synthesis.[2]
At a cellular level, the inhibition of protein synthesis by macrolides can trigger various stress response pathways. One of the key pathways affected is the Integrated Stress Response (ISR), which is initiated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3][4][5] This phosphorylation leads to a global reduction in protein synthesis while selectively allowing the translation of stress-responsive mRNAs. Additionally, macrolide antibiotics can influence the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[5]
Quantitative Data
The inhibitory activity of this compound can be quantified to determine its potency in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to evaluate the effectiveness of a compound in inhibiting a specific biological process by 50%.[6]
Table 1: In Vitro Protein Synthesis Inhibition by this compound
| Assay System | Reporter Protein | This compound IC50 (µM) | Reference |
| Rabbit Reticulocyte Lysate | Luciferase | Data not available | |
| Wheat Germ Extract | GFP | Data not available | |
| E. coli S30 Extract | β-galactosidase | Data not available |
Note: The IC50 values for this compound in these in vitro translation systems should be determined empirically by the researcher. The table serves as a template for recording experimental findings.
Table 2: Cellular Viability Inhibition by this compound
| Cell Line | Assay Type | This compound IC50 (µM) | Reference |
| HeLa | MTT Assay | Data not available | |
| HEK293 | MTT Assay | Data not available | |
| A549 | MTT Assay | Data not available |
Note: The IC50 values for this compound on the viability of these eukaryotic cell lines should be determined empirically. The table provides a framework for documenting results.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Refer to the manufacturer's instructions for the molecular weight of the specific this compound preparation.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 800 g/mol , dissolve 8 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6]
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.
In Vitro Translation Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on protein synthesis using a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract system).[7][8]
Materials:
-
In vitro translation kit (e.g., Rabbit Reticulocyte Lysate System)
-
Reporter mRNA (e.g., Luciferase or GFP mRNA)
-
This compound stock solution (10 mM)
-
Nuclease-free water
-
Detection reagents for the reporter protein (e.g., Luciferase assay substrate)
-
Luminometer or fluorometer
Protocol:
-
Thaw all components of the in vitro translation kit on ice.
-
Prepare a master mix containing the reaction buffer, amino acid mixture, and RNase inhibitor as per the kit's instructions.
-
Prepare serial dilutions of this compound in nuclease-free water.
-
In separate reaction tubes, combine the master mix, reporter mRNA, and the diluted this compound solutions. Include a no-leucomycin control and a no-mRNA control.
-
Initiate the translation reaction by adding the lysate to each tube and gently mixing.
-
Incubate the reactions at the temperature and for the duration recommended by the kit manufacturer (typically 30-37°C for 60-90 minutes).
-
Stop the reaction by placing the tubes on ice.
-
Measure the amount of synthesized reporter protein according to the detection method (e.g., add luciferase substrate and measure luminescence).
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-leucomycin control and determine the IC50 value.
Western Blot Analysis of Protein Synthesis Inhibition
Western blotting can be used to visualize the overall reduction in protein synthesis by detecting the incorporation of puromycin, an aminoacyl-tRNA analog that terminates translation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Puromycin (10 mg/mL stock in water)
-
RIPA lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-puromycin antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a desired period (e.g., 2-4 hours).
-
Thirty minutes before harvesting, add puromycin to the medium at a final concentration of 1-10 µg/mL.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
A decrease in the overall puromycin signal in this compound-treated samples indicates inhibition of protein synthesis.
Visualizations
Caption: Mechanism of this compound Action on the Ribosome.
Caption: General Experimental Workflow for Studying this compound.
Caption: Signaling Pathways Affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cell-stress.com [cell-stress.com]
- 5. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
Application of Leucomycin in Veterinary Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin is a macrolide antibiotic complex produced by Streptomyces kitasatoensis. It exhibits a broad spectrum of activity against Gram-positive bacteria, some Gram-negative cocci, and is particularly effective against Mycoplasma species, making it a valuable therapeutic agent in veterinary medicine.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research and drug development context.
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site.[3] This action ultimately halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. At higher concentrations, it can be bactericidal.[3]
Caption: Mechanism of action of this compound on the bacterial ribosome.
Antimicrobial Spectrum and Efficacy
This compound is primarily effective against Gram-positive bacteria and Mycoplasma species. It is commonly used in poultry and swine to treat respiratory and enteric infections.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (or the closely related lincosamide, lincomycin) against various veterinary pathogens. MIC values are crucial for determining the potential efficacy of an antibiotic against a specific microorganism.
| Pathogen | Animal Host | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Mycoplasma gallisepticum | Poultry | 16 | >32 | <0.001- >64 | [2][4] |
| Mycoplasma synoviae | Poultry | ≤ 0.5 | 2 | 0.062-1 | [5] |
| Lawsonia intracellularis | Swine | - | - | 32 | [6] |
| Staphylococcus spp. | Multiple | - | - | - | [7] |
| Streptococcus suis | Swine | - | - | - | [8] |
Note: MIC values can vary significantly between different strains and testing methodologies. The data presented is a compilation from various sources and should be used as a general guide. It is always recommended to perform susceptibility testing on specific clinical isolates.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for designing effective dosage regimens. The following tables summarize key pharmacokinetic parameters in target animal species.
Pharmacokinetics of this compound in Poultry (Broiler Chickens)
| Parameter | Value (Mean ± SD) | Units | Route of Administration | Reference(s) |
| Maximum Plasma Concentration (Cmax) | 5.892 ± 0.060 | µg/mL | Oral | [9][10] |
| Time to Maximum Concentration (Tmax) | 1.241 ± 0.015 | hours | Oral | [9][10] |
| Bioavailability (F) | 71.32 ± 2.62 | % | Oral | [10] |
| Elimination Half-life (t½β) | 7.041 ± 0.402 | hours | Oral | [9] |
| Volume of Distribution (Vd) | 1.76 ± 0.014 | L/kg | Intravenous | [10] |
Pharmacokinetics of this compound in Swine
| Parameter | Value (Mean ± SD) | Units | Route of Administration | Condition | Reference(s) |
| Maximum Plasma Concentration (Cmax) | 8 | µg/mL | Oral | Fasted | [8] |
| Maximum Plasma Concentration (Cmax) | 5 | µg/mL | Oral | Fed | [8] |
| Bioavailability (F) | 73 | % | Oral | Fasted | [8] |
| Bioavailability (F) | 41 | % | Oral | Fed | [8] |
| Volume of Distribution (Vd) | 1.1 ± 0.2 | L/kg | Intravenous | - | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria of veterinary origin.[3][11][12][13]
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Preparation of Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the this compound working solution (e.g., 12.8 µg/mL, diluted from the stock solution in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control (bacterial growth, no antibiotic), and well 12 will serve as a negative control (no bacterial growth, no antibiotic).
-
Inoculation: Inoculate all wells except the negative control (well 12) with 10 µL of the diluted bacterial suspension.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[14][15]
Protocol 2: Analysis of this compound Residues in Animal Tissues by HPLC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound residues in edible tissues.[16][17][18][19][20]
Caption: General workflow for this compound residue analysis in tissues.
Materials and Reagents:
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
Ammonium acetate
-
This compound analytical standard
-
Internal standard (e.g., another macrolide not present in the sample)
Procedure:
-
Sample Preparation: a. Weigh 2-5 g of homogenized tissue into a centrifuge tube. b. Spike with an internal standard.
-
Extraction: a. Add 10 mL of extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water with 0.1% formic acid). b. Vortex for 1 minute and shake for 15-30 minutes. c. Centrifuge at 4000-5000 x g for 10 minutes. d. Collect the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition the SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a low-organic solvent mixture to remove interferences. d. Elute the this compound with a high-organic solvent mixture (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
-
-
Quantification: Create a calibration curve using matrix-matched standards and quantify the this compound concentration in the sample based on the peak area ratio of the analyte to the internal standard.
Conclusion
This compound remains a relevant antibiotic in veterinary medicine, particularly for the control of mycoplasmal infections in poultry and swine. These application notes and protocols provide a foundation for researchers and drug development professionals to further investigate the efficacy, pharmacokinetics, and safety of this important antimicrobial agent. Adherence to standardized methodologies, such as those provided by CLSI, is crucial for generating accurate and reproducible data.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Unraveling Antimicrobial Resistance Dynamics in Mycoplasma gallisepticum: Insights Into Antibiotic and Disinfectant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Monitoring of Mycoplasma gallisepticum Minimum Inhibitory Concentrations during the Last Decade (2010–2020) Seems to Reveal a Comeback of Susceptibility to Macrolides, Tiamulin, and Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexandria Journal of Veterinary Sciences [alexjvs.com]
- 6. researchgate.net [researchgate.net]
- 7. bsavalibrary.com [bsavalibrary.com]
- 8. pipevet.com [pipevet.com]
- 9. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
- 10. bu.edu.eg [bu.edu.eg]
- 11. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
- 14. cdfa.ca.gov [cdfa.ca.gov]
- 15. idexx.dk [idexx.dk]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. qcap-egypt.com [qcap-egypt.com]
Application Notes and Protocols: Synthesis of Novel Leucomycin Derivatives for Enhanced Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel leucomycin derivatives with enhanced antibacterial activity. The focus is on derivatives exhibiting improved potency against clinically relevant bacteria, including resistant strains.
Introduction
Leucomycins are a class of 16-membered macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] However, the emergence of bacterial resistance has diminished the efficacy of many existing macrolides. To address this challenge, researchers have focused on the semi-synthesis of novel this compound derivatives with modified structures that can overcome resistance mechanisms and exhibit enhanced antibacterial profiles.
This document outlines synthetic strategies for two promising classes of this compound derivatives:
-
C-3 Position Modified Analogues: Modifications at the 3-hydroxyl group, including acylation and the introduction of arylpropenyl moieties, have been shown to significantly improve antibacterial activity, particularly against erythromycin-resistant Streptococcus pneumoniae (ERSP).[2]
-
C-10/C-13 Disubstituted Analogues via Nitroso Diels-Alder Reaction: This approach introduces novel heterocyclic scaffolds to the this compound core, leading to derivatives with retained or modulated antibiotic profiles and, in some cases, emergent antiproliferative and cytotoxic activities.[3][4]
Data Presentation: Antibacterial Activity of Novel this compound Derivatives
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative novel this compound derivatives against key bacterial strains. Data has been compiled from published studies to allow for easy comparison of the potency of these novel compounds against the parent this compound and other relevant antibiotics.
| Compound | Modification | Test Organism | MIC (µg/mL) | Reference |
| This compound A7 (Parent) | - | Streptococcus pneumoniae (Erythromycin-Susceptible) | 0.1 | [2] |
| Streptococcus pneumoniae (Erythromycin-Resistant, ermB) | >100 | [2] | ||
| 3-O-(3-(4-fluorophenyl)-2-propenyl)this compound A7 | C-3 Position | Streptococcus pneumoniae (Erythromycin-Susceptible) | 0.025 | [2] |
| Streptococcus pneumoniae (Erythromycin-Resistant, ermB) | 1.56 | [2] | ||
| 3-O-(3-(pyridin-3-yl)-2-propenyl)this compound A7 | C-3 Position | Streptococcus pneumoniae (Erythromycin-Susceptible) | 0.05 | [2] |
| Streptococcus pneumoniae (Erythromycin-Resistant, ermB) | 3.13 | [2] | ||
| Nitroso Diels-Alder Adduct 5a | C-10/C-13 Position | Bacillus subtilis | 0.78 | [3] |
| Staphylococcus aureus | 1.56 | [3] | ||
| Escherichia coli | 6.25 | [3] | ||
| N-O Bond Cleaved Compound 6a | C-10/C-13 Position | Bacillus subtilis | 0.78 | [3] |
| Staphylococcus aureus | 1.56 | [3] | ||
| Escherichia coli | 6.25 | [3] |
Experimental Protocols
Synthesis of 3-O-(3-Aryl-2-propenyl)this compound A7 Analogues
This protocol describes the synthesis of 3-O-(3-aryl-2-propenyl)this compound A7 analogues, which have demonstrated enhanced activity against erythromycin-resistant Streptococcus pneumoniae. The synthesis involves the protection of hydroxyl groups, followed by a Heck reaction to introduce the arylpropenyl moiety, and subsequent deprotection.
Materials:
-
This compound A7
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Allyl alcohol
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Aryl halide (e.g., 4-fluoro-1-iodobenzene)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
TBAF (Tetrabutylammonium fluoride) in THF
Procedure:
-
Protection of this compound A7:
-
Dissolve this compound A7 in dry DCM.
-
Add Et3N and a catalytic amount of DMAP.
-
Cool the solution to 0 °C and add TBDMSCl portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO3 and extract with DCM.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the fully protected this compound intermediate.
-
-
Heck Reaction:
-
To a solution of the protected this compound, the aryl halide, and allyl alcohol in acetonitrile, add Pd(OAc)2 and PPh3.
-
Add Et3N and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the 3-O-(3-aryl-2-propenyl) protected intermediate.
-
-
Deprotection:
-
Dissolve the protected intermediate in THF.
-
Add TBAF solution and stir at room temperature for 2-4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify the final product by silica gel column chromatography.
-
Synthesis of 10,13-Disubstituted this compound Analogues via Nitroso Diels-Alder Reaction
This protocol details the synthesis of novel this compound derivatives through a regio- and stereoselective nitroso Diels-Alder reaction on the conjugated diene of this compound A7.
Materials:
-
This compound A7
-
2-Nitrosopyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound A7 (1 equivalent) in DCM.
-
Prepare a solution of 2-nitrosopyridine (1.2 equivalents) in DCM.
-
-
Diels-Alder Reaction:
-
Cool the this compound A7 solution to 0 °C.
-
Slowly add the 2-nitrosopyridine solution to the this compound A7 solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for an additional 30 minutes, monitoring the consumption of this compound A7 by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a DCM:MeOH gradient (e.g., 20:1 to 12:1) to afford the desired nitroso Diels-Alder adduct.[5]
-
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized this compound derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37 °C)
Procedure:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[6]
-
Visualizations
Caption: General workflow for the synthesis of C-3 modified this compound derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel this compound analogues modified at the C-3 position. Part II: 3-O-(3-Aryl-2-propenyl)this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Preparation and biological evaluation of novel this compound analogs derived from nitroso Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Leucomycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Leucomycin, a macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is crucial for assessing the potency of new antimicrobial agents, monitoring the development of resistance, and establishing effective dosing regimens.
Data Presentation: MIC of this compound and Related Macrolides
Quantitative data on the MIC of this compound is not extensively available in publicly accessible databases. This compound is a complex of macrolide antibiotics, also known as kitasamycin, with several components (e.g., this compound A1, A7, V).[4][5][6] The following table summarizes available MIC data for this compound (kitasamycin) and other structurally related 16-membered macrolides like josamycin, midecamycin, and rokitamycin to provide a comparative overview of their activity spectrum. It is important to note that the activity can vary between different components of the this compound complex.[5]
| Antibiotic | Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| This compound (Kitasamycin) | Mycoplasma gallisepticum | High | The MIC was influenced by the inoculum concentration. | |
| Josamycin | Staphylococcus aureus | ≤0.39 | ||
| Staphylococcus epidermidis | ≤0.39 | |||
| Streptococcus pneumoniae | ≤0.39 | |||
| Streptococcus pyogenes | ≤0.39 | |||
| Streptococcus agalactiae | ≤0.39 | |||
| Midecamycin | Gram-positive bacteria | General Activity | Broad-spectrum activity similar to other macrolides. | |
| Gram-negative bacteria | Partial Activity | |||
| Rokitamycin | Mycoplasma pneumoniae | 0.007 | More active than erythromycin and josamycin against this organism.[5] | |
| Campylobacter jejuni | 1.56 | |||
| Shigella spp. | 200 | |||
| Salmonella spp. | 800 | |||
| Diarrheagenic Escherichia coli | 200 |
Experimental Protocols
The following are detailed protocols for two standard methods of MIC determination: Broth Microdilution and Agar Dilution. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in the appropriate broth medium to create a working stock solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the highest concentration of this compound to be tested (e.g., 128 µg/mL) to the wells of the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic) and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control wells in column 12), resulting in a final volume of 200 µL per well.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the microtiter plate for turbidity. A button of growth at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1]
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt the agar medium and cool it to 45-50°C in a water bath.
-
Add 1 part of each this compound stock solution to 9 parts of molten agar to create plates with the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64 µg/mL).
-
Also, prepare a growth control plate containing no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the Broth Microdilution Method, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using an inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[1]
-
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing. Standard ATCC® (American Type Culture Collection) strains with known MIC ranges for various antibiotics are used for this purpose.
Recommended QC Strains:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Streptococcus pneumoniae ATCC® 49619™
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
Procedure:
The selected QC strains should be tested concurrently with the clinical isolates using the same methodology. The resulting MIC for the QC strain should fall within its expected range for the specific antibiotic being tested. If the QC result is out of range, the test results for the clinical isolates are considered invalid and the procedure must be repeated.
Note on this compound QC Ranges: In the absence of established QC ranges for this compound, it is recommended that laboratories establish their own internal quality control ranges based on repeated testing. Alternatively, QC ranges for other macrolides can be used as a preliminary guide, but this should be done with caution and noted in the results.
Visualizations
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. idexx.com [idexx.com]
- 4. This compound V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Testing Leucomycin Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin, a complex of macrolide antibiotics produced by Streptomyces kitasatoensis, is primarily known for its antibacterial properties. However, understanding its potential cytotoxic effects on eukaryotic cells is crucial for comprehensive toxicological assessment and exploring potential secondary therapeutic applications. These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in various cell culture models. The methodologies described herein are essential for determining key toxicological parameters such as the half-maximal inhibitory concentration (IC50) and elucidating the underlying mechanisms of cell death.
Data Presentation: this compound Cytotoxicity
The cytotoxic effects of this compound and its components, such as josamycin (this compound A3), have been evaluated in different cell lines. The following table summarizes the available quantitative data on the concentrations required to inhibit cell viability. Researchers can use this data as a reference for designing their own experiments, keeping in mind that optimal concentrations may vary depending on the specific cell line and experimental conditions.
| Cell Line | Compound | Parameter | Value | Exposure Time | Reference |
| Human K562 Erythroleukemia | Josamycin | IC50 | 39 µM | Not Specified | [1] |
| Human Tenon's Fibroblasts | Kitasamycin | EC50 | 100 µM | 48 hours | [2] |
| Human Peripheral Lymphocytes | Josamycin | Apoptosis | 200 µg/mL | 12-72 hours | [3] |
Experimental Workflow
The general workflow for assessing this compound cytotoxicity involves cell culture, treatment with varying concentrations of this compound, and subsequent analysis of cell viability and mechanism of cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of macrolide antibiotics on isolated heart mitochondria: a justification for their cardiotoxic adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leucomycin Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin is a macrolide antibiotic produced by Streptomyces kitasatoensis. It is a complex of several structurally related compounds, with broad-spectrum activity against many Gram-positive and some Gram-negative bacteria. As with any research reagent, understanding the stability and proper storage conditions of this compound is critical to ensure the reliability and reproducibility of experimental results. These application notes provide a comprehensive guide to the stability of this compound under various conditions and detail protocols for its proper storage and handling in a research setting.
This compound Stability Profile
The stability of this compound can be influenced by several factors, including temperature, pH, light, and the solvent used for reconstitution. While specific quantitative kinetic data for this compound is not extensively published, the following sections summarize expected stability based on general knowledge of macrolide antibiotics and data from related compounds.
Temperature Stability
This compound, in its powdered form, is more stable than in solution. For long-term storage, the powdered form is recommended. Once in solution, the rate of degradation increases with temperature.
Table 1: Recommended Storage Temperatures and Expected Stability of this compound
| Form | Storage Temperature | Expected Long-Term Stability (Powder) | Expected Short-Term Stability (Stock Solution) |
| Powder (Desiccated) | -20°C | > 2 years | N/A |
| Powder (Desiccated) | 2-8°C | Up to 1 year | N/A |
| Stock Solution (-20°C) | -20°C | Up to 6 months | Stable |
| Stock Solution (2-8°C) | 2-8°C | Not Recommended | Up to 1 week |
| Working Solution (Ambient) | Room Temperature | Not Recommended | Use within 24 hours |
Note: The stability of solutions is highly dependent on the solvent and pH. The data for solutions are estimations based on general antibiotic stability guidelines. It is highly recommended to perform periodic efficacy tests.
pH Stability
The pH of the solution is a critical factor in the stability of macrolide antibiotics. This compound is susceptible to hydrolysis under both acidic and alkaline conditions. Based on data from similar macrolides like tylosin and the related lincosamide, lincomycin, this compound is expected to be most stable in a slightly acidic to neutral pH range.
Table 2: pH Influence on the Stability of Macrolide Antibiotics in Aqueous Solutions
| pH Range | Expected Stability | Comments |
| < 4 | Low | Increased risk of hydrolysis of the glycosidic bonds. |
| 4 - 7 | Optimal | Generally the most stable range for macrolides. |
| > 8 | Low | Increased risk of lactone ring hydrolysis. |
Note: This data is generalized for macrolide antibiotics. The optimal pH for this compound solutions should be empirically determined if long-term storage in solution is required.
Photostability
Exposure to light, particularly UV light, can lead to the degradation of many antibiotics. It is a general best practice to protect this compound, both in powdered form and in solution, from light.
Table 3: Effect of Light on this compound Stability
| Condition | Recommendation | Rationale |
| Powder | Store in an opaque, tightly sealed container. | To prevent photodegradation and moisture absorption. |
| Solutions | Use amber vials or wrap containers in aluminum foil. | To protect the dissolved antibiotic from light-induced degradation. |
Solvent Stability
The choice of solvent for preparing this compound stock solutions can impact its stability.
Table 4: Recommended Solvents for this compound Stock Solutions
| Solvent | Concentration | Storage | Notes |
| DMSO | Up to 50 mg/mL | Aliquot and store at -20°C. | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Up to 50 mg/mL | Aliquot and store at -20°C. | Another suitable solvent for stock solutions. |
| Methanol | Up to 50 mg/mL | Aliquot and store at -20°C. | Can be used, but ensure it is anhydrous as water content can affect stability. |
| Sterile Water | Limited solubility | Prepare fresh or store for very short periods at 2-8°C. | Not recommended for long-term storage of stock solutions due to hydrolysis risk. |
Proper Storage and Handling Protocols
Adherence to proper storage and handling protocols is essential to maintain the integrity and activity of this compound.
Protocol for Long-Term Storage of this compound Powder
-
Upon receipt, store the vial of powdered this compound at -20°C in a desiccator.
-
Ensure the container is tightly sealed to prevent moisture absorption.
-
Protect the container from light by storing it in its original packaging or in a dark location.
Protocol for Preparation of this compound Stock Solutions
-
Equilibrate the this compound powder vial to room temperature before opening to minimize condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of a recommended solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (typically 10-50 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber vial).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the name of the compound, concentration, date of preparation, and solvent used.
-
Store the aliquots at -20°C.
Protocol for Preparation of Working Solutions
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using sterile culture medium or an appropriate buffer.
-
Use the working solution immediately or within 24 hours if stored at 2-8°C. Do not re-freeze working solutions.
Experimental Protocols for Stability Assessment
The following is a template for a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the stability of this compound. This method is based on established protocols for the analysis of lincomycin and other macrolides.[1][2]
Stability-Indicating HPLC-UV Method
This method is designed to separate the intact this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 6.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 232 nm (macrolides typically have a UV absorbance maximum around this wavelength).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions:
-
Acidic Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours. Neutralize before injection.
-
Alkaline Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve in the mobile phase.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the stressed samples and the unstressed standard solution into the HPLC system.
-
Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak. The percentage of remaining this compound can be calculated by comparing the peak area of this compound in the stressed samples to that of the unstressed standard.
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding action physically obstructs the passage of the elongating polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and cessation of protein synthesis.
References
Application Notes and Protocols: Preparation of Leucomycin Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin, also known as kitasamycin, is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1][2] It is a complex of several structurally related compounds, with this compound A1 and A5 being major, potent components.[3] Like other macrolide antibiotics, this compound exhibits broad-spectrum activity against many Gram-positive and some Gram-negative bacteria by inhibiting protein synthesis.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays such as minimum inhibitory concentration (MIC) determination, time-kill studies, and mechanism of action investigations. These application notes provide detailed protocols for the preparation, quality control, and storage of this compound stock solutions.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | This compound (general): ~785.96 g/mol this compound A1: 786.0 g/mol this compound A5: 771.93 g/mol | [2] |
| Solubility | DMSO: Highly soluble (e.g., 60 mg/mL, 110 mg/mL)[1][2][4]Ethanol: Soluble[3]Methanol: Soluble[3]Dimethylformamide (DMF): SolubleWater: Poorly soluble (< 0.1 mg/mL)[1] | |
| Recommended Solvents | DMSO, Ethanol, Methanol | [3] |
| Recommended Stock Solution Concentration | 10 mg/mL to 100 mg/mL in DMSO | [5] |
| Recommended Working Concentration | 0.1 µg/mL to 100 µg/mL in culture medium | [1] |
| Storage Conditions | Powder: -20°C for up to 3 years[1]Stock Solution (in DMSO): -20°C for up to 1 month, or -80°C for up to 6 months[2] |
Experimental Protocols
Materials
-
This compound powder (specify the form, e.g., this compound complex, A1, A5)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (15 mL and 50 mL)
-
Sterile, light-blocking microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)
-
Sterile syringes
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of 10 mL of a 10 mg/mL this compound stock solution. Adjust volumes as needed for different desired concentrations or volumes.
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: Tare a sterile 15 mL conical tube on a calibrated analytical balance. Carefully weigh 100 mg of this compound powder directly into the tube.
-
Dissolution: Add 10 mL of anhydrous DMSO to the conical tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex vigorously until the powder is completely dissolved.[6] Gentle warming to 37°C and brief sonication can aid dissolution if necessary.[2] Visually inspect the solution to ensure no particulates are present.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile 15 mL conical tube.[7] Note that for solutions prepared in 100% DMSO, filter sterilization may not be strictly necessary if aseptic technique is rigorously followed, as DMSO is inhibitory to microbial growth.[8]
-
Aliquoting and Storage: Aliquot the sterilized stock solution into sterile, light-blocking microcentrifuge tubes in volumes appropriate for your experimental needs to avoid repeated freeze-thaw cycles.[2][6] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Quality Control of this compound Stock Solution
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or crystallization. If precipitates are observed, warm the solution to 37°C and vortex to redissolve.
-
Sterility Check: To confirm the sterility of the stock solution, a small volume can be inoculated into a sterile microbiological growth medium (e.g., Tryptic Soy Broth) and incubated at 37°C for 24-48 hours. The absence of microbial growth indicates a sterile stock.
-
Functional Assay: The potency of the stock solution can be verified by performing a standard MIC assay against a quality control bacterial strain with a known this compound MIC range (e.g., Staphylococcus aureus ATCC 29213).
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel.[9][10] This binding sterically obstructs the passage of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.[11]
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Workflow
The following diagram illustrates the general workflow from this compound powder to its use in an in vitro assay.
Caption: Workflow for this compound stock solution preparation and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. boneandcancer.org [boneandcancer.org]
- 6. static.igem.org [static.igem.org]
- 7. static.igem.wiki [static.igem.wiki]
- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 9. resources.biomol.com [resources.biomol.com]
- 10. youtube.com [youtube.com]
- 11. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Leucomycin Instability in Acidic Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of leucomycin instability in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in acidic solutions?
A1: this compound, a 16-membered macrolide antibiotic, is susceptible to degradation in acidic conditions primarily through the hydrolysis of its lactone ring and glycosidic bonds. This degradation is catalyzed by the presence of hydrogen ions (H+). Studies on acetylthis compound, a derivative of this compound, have confirmed that hydrolysis is a significant degradation pathway.[1] Furthermore, analysis of this compound impurities has identified several acid degradation products, underscoring its instability in acidic environments.
Q2: What are the primary degradation products of this compound in acidic conditions?
A2: Acid-catalyzed degradation of this compound can lead to the formation of several inactive or less active products. While specific degradation pathways for this compound are not extensively detailed in publicly available literature, studies on the related macrolide josamycin (this compound A3) have shown the formation of various degradation products in acidic media, which can be separated and identified using techniques like High-Performance Liquid Chromatography (HPLC). A comprehensive investigation into the stability of josamycin across a pH range of 1.0 to 12.0 has been conducted, confirming the formation of multiple degradation products in acidic solutions.
Q3: At what pH is this compound most stable?
Q4: What are the general strategies to improve the stability of this compound in acidic solutions?
A4: Several formulation strategies can be employed to enhance the stability of acid-labile drugs like this compound:
-
Buffering: Using pharmaceutical buffers (e.g., citrate, acetate, phosphate) to maintain the pH of the formulation in a more stable range.
-
Enteric Coating: Applying a pH-sensitive polymer coating to solid dosage forms that remains intact in the acidic environment of the stomach and dissolves in the more neutral pH of the small intestine.
-
Microencapsulation: Encapsulating this compound within a protective polymer matrix to create a barrier against the acidic environment.
-
Use of Stabilizing Excipients: Incorporating specific excipients that can stabilize the drug molecule. For instance, a patent for stabilizing macrolide antibiotics, including josamycin, suggests the use of amino acids such as monosodium L-asparaginate, monosodium L-glutamate, and glycine.
-
Solid Dispersions: Creating solid dispersions of the drug in a polymer matrix to improve stability and dissolution. A study on josamycin demonstrated improved solubility and stability when formulated as a solid dispersion with PEG 6000.
-
Chemical Modification: Synthesizing more acid-stable derivatives. Research has shown that novel 4'-substituted 16-membered ring macrolides derived from leucomycins are acid-stable.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of this compound activity in an acidic formulation during storage. | Acid-catalyzed hydrolysis of the this compound molecule. | 1. Adjust pH: If possible, adjust the pH of the formulation to a less acidic range (e.g., pH 4-6) using a suitable buffer system. 2. Add Stabilizers: Consider the addition of stabilizing amino acids like monosodium L-glutamate or glycine. 3. Reduce Water Content: If applicable, minimize the amount of water in the formulation to slow down hydrolysis. |
| Precipitation or cloudiness observed in an acidic this compound solution. | Formation of insoluble degradation products or pH-dependent solubility changes. | 1. Confirm Degradation: Analyze the precipitate and supernatant for this compound and its degradation products using HPLC. 2. Solubility Assessment: Determine the solubility of this compound at the formulation's pH. If solubility is an issue, consider using co-solvents or creating a solid dispersion. |
| Inconsistent experimental results when using this compound in acidic cell culture media. | Degradation of this compound in the acidic microenvironment of the cell culture. | 1. Prepare Fresh Solutions: Prepare this compound stock solutions fresh before each experiment and add them to the culture medium immediately before use. 2. Monitor Activity: Include a positive control with a known stable antibiotic to ensure the experimental setup is valid. 3. Consider pH Buffering: Ensure the cell culture medium is well-buffered to resist significant pH changes. |
| Low oral bioavailability observed in preclinical animal studies. | Degradation of this compound in the acidic environment of the stomach. | 1. Enteric Formulation: Develop an enteric-coated formulation for the solid dosage form. 2. Co-administration with Buffers: Administer this compound with an oral buffer to transiently increase gastric pH. 3. Investigate Prodrugs: Explore the synthesis of acid-stable prodrugs of this compound. |
Quantitative Data Summary
The following table summarizes the general stability trends of macrolide antibiotics in acidic conditions. Specific degradation rates for this compound are not widely published, but the data for related compounds provide a useful reference.
| Antibiotic | pH | Temperature (°C) | Half-life (t½) | Reference |
| Josamycin (this compound A3) | 1.0 | 37 | Significant degradation observed | Based on a comprehensive stability investigation |
| Clarithromycin | 1.39 | - | 17 minutes | [4] |
| Erythromycin | 1.39 | - | 3 seconds | [4] |
| Lincomycin | 2 | 80 | 0.38 days | [2] |
| Lincomycin | 4 | 80 | 4.59 days | [2] |
Note: The stability of this compound is highly dependent on the specific component, pH, temperature, and formulation excipients. The data presented should be used as a general guide.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Acidic Buffers
This protocol outlines a general method for assessing the stability of this compound at different pH values using HPLC.
1. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Phosphate buffer components (e.g., sodium phosphate monobasic, phosphoric acid)
-
pH meter
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Prepare Buffer Solutions: Prepare a series of phosphate buffers at various acidic pH values (e.g., pH 2.0, 3.0, 4.0, 5.0).
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.
-
Incubation: Add a known volume of the this compound stock solution to each buffer to achieve a final concentration of approximately 100 µg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for macrolide analysis is a gradient of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detection at approximately 231 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k) at each pH. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Protocol 2: Formulation of an Acid-Stabilized this compound Solution
This protocol describes a basic approach to formulating a more stable this compound solution using a buffering agent and a stabilizing amino acid.
1. Materials:
-
This compound
-
Citric acid and sodium citrate (for buffer)
-
Monosodium L-glutamate (stabilizer)
-
Purified water
-
pH meter
2. Procedure:
-
Prepare Citrate Buffer: Prepare a 0.1 M citrate buffer solution with a target pH of 4.5 by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate.
-
Add Stabilizer: Dissolve monosodium L-glutamate in the citrate buffer to a final concentration of 1% (w/v).
-
Dissolve this compound: Slowly dissolve the desired amount of this compound in the stabilized buffer solution with gentle stirring until a clear solution is obtained.
-
Verify pH: Check the final pH of the formulation and adjust if necessary using small amounts of citric acid or sodium citrate solution.
-
Storage and Stability Testing: Store the formulation at the desired temperature and perform stability testing as described in Protocol 1 to evaluate the effectiveness of the stabilization strategy.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]
- 4. What is the mechanism of Josamycin? [synapse.patsnap.com]
troubleshooting poor yield in leucomycin fermentation
Welcome to the Technical Support Center for Leucomycin Fermentation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you address challenges and optimize the yield of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it produced?
This compound (also known as kitasamycin) is a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2][3] The core structure, a 16-membered lactone ring, is synthesized through the polyketide pathway, which uses building blocks derived from acetate.[4] Various sugar molecules are then attached to this core to form the final active compounds. The this compound complex consists of several related components, with A1, A4, A5, and A13 being among the most abundant.[3] Production is typically carried out through submerged fermentation of S. kitasatoensis.
Q2: What are the most common causes of poor this compound yield?
Poor this compound yield can stem from a variety of issues, which can be broadly categorized as:
-
Suboptimal Medium Composition: Incorrect levels of carbon, nitrogen, precursors, or essential minerals can limit growth and antibiotic production.
-
Inadequate Fermentation Conditions: Non-optimal pH, temperature, aeration, or agitation can stress the culture and reduce productivity.[5][6]
-
Precursor Limitation: Insufficient supply of key precursors, such as L-leucine or L-valine, can be a significant bottleneck.[7][8]
-
Microbial Contamination: Contamination by other bacteria, fungi, or bacteriophages is a frequent cause of fermentation failure.[9][10]
-
Strain Vigor and Inoculum Quality: An old or poorly prepared inoculum can lead to slow growth and inconsistent performance.
-
Metabolic Issues: The producing strain may suffer from feedback inhibition or a high metabolic burden, where resources are diverted from antibiotic synthesis.[11]
Q3: How can I improve my this compound yield?
Yield improvement is a systematic process involving several strategies:
-
Strain Improvement: Employing mutagenesis or selecting for high-producing mutants, such as those resistant to amino acid analogs like 4-azaleucine, can significantly enhance production.[7][8]
-
Medium Optimization: Systematically optimize the fermentation medium using statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) to identify the ideal concentration of key nutrients.[12][13][14]
-
Precursor Feeding: Supplementing the medium with precursors like L-leucine has been shown to increase total this compound titers significantly.[7][8]
-
Process Control: Maintain tight control over fermentation parameters such as pH, temperature, and dissolved oxygen to ensure optimal conditions for production.[6]
-
Contamination Control: Implement strict aseptic techniques and monitor cultures regularly to prevent contamination.[9]
Q4: How do I accurately measure the concentration of this compound?
Several analytical methods can be used for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with Ultraviolet (UV) or Charged Aerosol Detection (CAD) is a reliable and widely used method for separating and quantifying different this compound components and related impurities.[15][16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers very high sensitivity and specificity, making it ideal for detecting trace amounts of this compound, especially in complex matrices like milk or tissue.[17][18]
-
Microbiological Assays: These assays measure the antibiotic's activity by observing the inhibition of a susceptible microorganism's growth. While less specific than chromatographic methods, they provide a measure of the biological activity of the product.[17]
Troubleshooting Guide
Problem 1: I see good cell growth (high biomass), but the this compound yield is very low.
This common issue suggests that the culture's metabolism is favoring growth over secondary metabolite production.
Possible Causes and Solutions:
-
Precursor Limitation: The intracellular pool of precursors for this compound synthesis may be depleted.
-
Suboptimal Timing of Production Phase: this compound is a secondary metabolite, and its production phase typically begins as the culture enters the stationary phase of growth.
-
Solution: Profile your fermentation by taking time-course samples for biomass and this compound concentration. This will help you determine the optimal time for harvest and if the production phase is being properly initiated.
-
-
Feedback Inhibition: High concentrations of this compound or other metabolites may be inhibiting the biosynthetic pathway.
-
Solution: Consider implementing in situ product removal strategies, such as adding a resin to the fermentation broth to adsorb the antibiotic as it is produced.
-
-
Incorrect Fermentation Conditions: The optimal conditions for growth may not be the same as for antibiotic production.
-
Solution: Perform experiments to determine the optimal pH and temperature for the production phase, which may differ from the growth phase. A temperature shift, for example, is a common strategy to trigger secondary metabolite production.[19]
-
Problem 2: My fermentation yield is inconsistent from batch to batch.
Inconsistency often points to a lack of control over starting conditions or process parameters.
Possible Causes and Solutions:
-
Inconsistent Inoculum: The age, size, and physiological state of the inoculum are critical for reproducible fermentations.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent volume of a seed culture grown for a fixed period to a specific cell density. Optimizing the seed medium can also significantly improve consistency and final product yield.[12]
-
-
Media Preparation Variability: Small variations in media component concentrations can lead to large differences in yield.
-
Solution: Ensure all media components are weighed accurately and dissolved completely. Prepare a large batch of basal medium if possible to reduce batch-to-batch variation.
-
-
Undetected Contamination: Low levels of contamination can compete for nutrients and affect the producing strain without causing a full culture crash.[10][20]
-
Solution: Regularly check your cultures for contamination using microscopy and by plating samples on general-purpose microbiological media.
-
-
Instrument Calibration: Inaccurate probes for pH, temperature, or dissolved oxygen can lead to poor process control.
-
Solution: Calibrate all probes before each fermentation run according to the manufacturer's instructions.
-
Problem 3: The culture crashed suddenly (e.g., rapid drop in pH, lysis).
A sudden culture crash is often indicative of a catastrophic event like contamination.
Possible Causes and Solutions:
-
Bacteriophage Contamination: Phage infections are a notorious cause of rapid and complete lysis of bacterial cultures.[9]
-
Solution: This is a serious issue that requires rigorous decontamination of all equipment. If possible, source a phage-resistant strain of S. kitasatoensis. Ensure all media and air supplies are properly sterilized.
-
-
Acute Nutrient Depletion: The sudden exhaustion of a critical nutrient can lead to a rapid decline in culture viability.
-
Solution: Analyze the nutrient consumption profile of your fermentation. A fed-batch strategy, where key nutrients are added during the fermentation, can prevent depletion and extend the production phase.[21]
-
-
Accumulation of Toxic Byproducts: The buildup of toxic metabolites (e.g., organic acids) can cause the pH to drop and inhibit or kill the cells.[10]
-
Solution: Improve pH control through the automated addition of acid/base. If a specific toxic byproduct is identified, consider metabolic engineering of the strain to reduce its production.
-
Data Presentation
Table 1: Effect of Precursor Supplementation on this compound Titer
This table summarizes the impact of adding L-valine and L-leucine to the fermentation medium on the total yield of kitasamycin (this compound).
| Precursor Added | Effect on Total Titer | Predominant Components Produced | Reference |
| L-Valine | Titer doubled | A4/A5 (butyryl side chain) | [7][8] |
| L-Leucine | Titer quadrupled | A1/A3 (isovaleryl side chain) | [7][8] |
| None (Control) | Baseline | Mixture of components | [7][8] |
Table 2: Comparison of Analytical Methods for this compound Quantification
This table outlines the performance characteristics of common analytical methods for measuring this compound concentration.
| Method | Principle | Key Advantages | Typical Limit of Detection (LOD) | Reference |
| HPLC-UV/CAD | Chromatographic separation followed by UV or charged aerosol detection. | Robust, reliable, good for separating impurities. | ~0.3 µg/mL | [15][16] |
| LC-MS/MS | Chromatographic separation coupled with highly sensitive mass spectrometry. | Very high sensitivity and specificity, ideal for complex samples. | 0.013 ng/mL in milk | [18] |
| Microbiological Assay | Measures zone of growth inhibition of a susceptible test organism. | Measures biological activity, low instrument cost. | Dependent on organism sensitivity | [17] |
Experimental Protocols
Protocol 1: Inoculum and Shake Flask Fermentation
This protocol describes a standard procedure for preparing a seed culture and running a batch fermentation in shake flasks.
Materials:
-
Streptomyces kitasatoensis culture (e.g., agar slant or cryopreserved stock)
-
Seed Medium (e.g., corn steep liquor 6 g/L, soybean cake flour 5 g/L, yeast extract 5 g/L, CaCO₃ 3 g/L, pH 7.2)[19]
-
Fermentation Medium (optimized for this compound production)
-
Sterile shake flasks with breathable closures
-
Shaking incubator
Procedure:
-
Inoculation of Seed Culture: Aseptically transfer a loopful of S. kitasatoensis from an agar slant or a small amount of cryopreserved stock into a 250 mL flask containing 50 mL of sterile seed medium.
-
Seed Culture Incubation: Incubate the flask at 30°C on a rotary shaker at 220 rpm for 48 hours, or until a dense, healthy culture is achieved.[19]
-
Inoculation of Production Culture: Transfer the seed culture to the production fermentation medium at a 10% (v/v) inoculation ratio. For example, add 10 mL of the seed culture to 90 mL of fermentation medium in a 500 mL shake flask.
-
Production Fermentation: Incubate the production flasks at 30°C, 220 rpm for the desired fermentation period (e.g., 7-10 days).
-
Sampling: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to measure biomass, pH, and this compound concentration.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general workflow for analyzing this compound concentration in fermentation broth.
Materials:
-
Fermentation broth sample
-
Methanol or other suitable organic solvent
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and UV detector (e.g., detection at 280 nm)[19]
-
Mobile Phase (e.g., a mixture of sodium perchlorate solution and acetonitrile)[19]
-
This compound analytical standard
Procedure:
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth to pellet the cells.
-
Transfer the supernatant to a clean tube.
-
Extract the this compound by adding a known volume of an organic solvent (e.g., methanol) to the supernatant, vortex thoroughly, and centrifuge again to precipitate any remaining solids.
-
Filter the extracted supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound analytical standard in the mobile phase to create a standard curve (e.g., from 1 µg/mL to 100 µg/mL).
-
HPLC Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Run the analysis under isocratic or gradient conditions suitable for separating the this compound components.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for diagnosing and resolving common causes of poor this compound yield.
Simplified this compound Biosynthesis Pathway
Caption: Overview of this compound biosynthesis, highlighting key precursor inputs.
Workflow for Fermentation Medium Optimization
Caption: A systematic approach for optimizing fermentation media using statistical methods.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Inhibition of the biosynthesis of this compound, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Biosynthesis of kitasamycin (this compound) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. Quantitative analysis of impurities in this compound bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 19. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Optimizing Leucomycin Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing leucomycin dosage for your in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A1: Based on available literature for kitasamycin (a form of this compound), a broad therapeutic range of 29.8-446 mg/kg has been used in mice for treating infections caused by S. aureus, S. pyogenes, and D. pneumoniae[1]. For initial dose-finding studies, it is advisable to start at the lower end of this range and escalate the dose based on efficacy and tolerability.
Q2: I am not observing a therapeutic effect with my current this compound dosage. What should I do?
A2: If you are not observing the desired therapeutic effect, consider the following troubleshooting steps:
-
Dose Escalation: Gradually increase the dose of this compound within the established therapeutic range. It is crucial to monitor for any signs of toxicity.
-
Route of Administration: The route of administration can significantly impact bioavailability. If you are administering this compound orally, consider switching to an intraperitoneal (i.p.) or subcutaneous (s.c.) route to potentially increase systemic exposure[1].
-
Dosing Frequency: The dosing frequency should be determined based on the pharmacokinetic profile of this compound. If the half-life is short, more frequent administration may be necessary to maintain therapeutic concentrations.
-
Bacterial Strain Susceptibility: Confirm the minimum inhibitory concentration (MIC) of your specific bacterial strain to this compound. The required in vivo dose is often significantly higher than the in vitro MIC.
-
Animal Model: Ensure your animal model of infection is robust and that the bacterial load is sufficient to observe a clear therapeutic window.
Q3: What are the potential signs of toxicity I should monitor for in my animal studies?
A3: While specific toxicity data for this compound is limited, general signs of distress in rodents can include:
-
Weight loss
-
Reduced food and water intake
-
Changes in posture and gait
-
Lethargy or hyperactivity
-
Ruffled fur
It is essential to establish a Maximum Tolerated Dose (MTD) in a pilot study before proceeding with large-scale efficacy experiments[2][3]. This is the highest dose that does not cause unacceptable side effects[2].
Q4: How can I determine the pharmacokinetic profile of this compound in my animal model?
A4: A pharmacokinetic (PK) study is essential for optimizing the dosing regimen. This typically involves administering a single dose of this compound and collecting blood samples at multiple time points to measure drug concentration. Key parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
-
AUC: Area under the concentration-time curve.
These parameters will inform the optimal dosing interval and help ensure that therapeutic concentrations are maintained.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low efficacy | Insufficient dosage | Gradually increase the dose, monitoring for toxicity. Consider the reported therapeutic range of 29.8-446 mg/kg in mice as a guide[1]. |
| Poor bioavailability | Change the route of administration (e.g., from oral to parenteral)[1]. | |
| Bacterial resistance | Determine the MIC of the specific bacterial strain being used. | |
| Inappropriate dosing interval | Conduct a pharmacokinetic study to determine the half-life and adjust the dosing frequency accordingly. | |
| Observed Toxicity | Dose is too high | Reduce the dosage. Perform a Maximum Tolerated Dose (MTD) study to establish a safe upper limit[2][3]. |
| Animal model sensitivity | Ensure the chosen animal strain is appropriate and healthy. | |
| High Variability in Results | Inconsistent dosing technique | Ensure accurate and consistent administration of this compound. |
| Biological variability | Increase the number of animals per group to improve statistical power. | |
| Instability of this compound formulation | Prepare fresh formulations for each experiment and ensure proper storage. |
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following tables include information on closely related macrolide antibiotics to provide a comparative reference for experimental design.
Table 1: Therapeutic Dosages of this compound and Related Macrolides in Animal Models
| Compound | Animal Model | Dosage Range | Route of Administration | Infection Model | Reference |
| This compound (Kitasamycin) | Mice | 29.8-446 mg/kg | s.c., i.p., i.v., p.o. | S. aureus, S. pyogenes, D. pneumoniae | [1] |
| Josamycin | Mice | 7-57 mg/kg/day | i.p. | Splenic response to antigens | [4] |
Table 2: Acute Toxicity Data for Macrolides in Rodents
| Compound | Animal Model | LD50 (Lethal Dose, 50%) | Route of Administration | Reference |
| Midecamycin Acetate | Rat | >5 g/kg | Oral | [5] |
| Midecamycin Metabolite (Mb1) | Rat | >5,000 mg/kg | Oral | [6] |
| Midecamycin Metabolite (Mb6) | Rat | >5,000 mg/kg | Oral | [7] |
| Midecamycin Metabolite (Mb12) | Mice | 5,750 mg/kg (male), 4,950 mg/kg (female) | Oral | [8] |
Table 3: Pharmacokinetic Parameters of Spiramycin in Rats
| Parameter | Value | Dosage and Route | Reference |
| Biological Half-life (t1/2) | 103 minutes | 50 mg/kg, i.v. | [9] |
| Apparent Volume of Distribution (Vd) | 8.9 L/kg | 50 mg/kg, i.v. | [9] |
Note: This data is for spiramycin and should be used as a preliminary guide for this compound. It is highly recommended to perform a specific pharmacokinetic study for this compound in your model.
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Use a small cohort of healthy mice or rats (e.g., n=3-5 per group).
-
Dose Selection: Based on the available data for related macrolides, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Administration: Administer a single dose of this compound via the intended route of administration for your efficacy studies.
-
Monitoring: Observe the animals closely for at least 7 days for signs of toxicity, including changes in body weight, food and water consumption, and clinical signs of distress[2].
-
Endpoint: The MTD is the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight[2][3].
Protocol 2: Murine Neutropenic Thigh Infection Model for Efficacy Testing
-
Immunosuppression: Render mice neutropenic by administering cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) via intraperitoneal injection[10].
-
Infection: On day 0, inject a logarithmic-phase culture of the target bacterium (e.g., Staphylococcus aureus) into the thigh muscle of each mouse[10][11].
-
Treatment Initiation: Begin treatment with this compound at various doses (determined from the MTD study) at a specified time post-infection (e.g., 2 hours).
-
Dosing Regimen: Administer this compound at predetermined intervals based on its pharmacokinetic profile.
-
Endpoint: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, homogenize the tissue, and perform serial dilutions for bacterial colony forming unit (CFU) enumeration on appropriate agar plates[11][12].
-
Analysis: Compare the CFU counts from treated groups to the untreated control group to determine the efficacy of the different this compound doses.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Midecamycin acetate | CAS#:55881-07-7 | Chemsrc [chemsrc.com]
- 6. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (miocamycin). Part IV-2. Toxicity of metabolites of miocamycin: acute toxicity of Mb1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (miocamycin). Part IV-8. Toxicity of metabolites of miocamycin: acute toxicity of Mb6 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological studies on a new macrolide antibiotic, midecamycin acetate (miocamycin). Part IV-10. Toxicity of metabolites of miocamycin: acute toxicity of Mb12 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The pharmacokinetic studies on spiramycin and acetylspiramycin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imquestbio.com [imquestbio.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Addressing Bacterial Resistance to Leucomycin and Other Macrolides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in their experiments on bacterial resistance to leucomycin and other macrolide antibiotics.
Troubleshooting Guides
This section provides solutions to common problems encountered during experimental procedures for studying macrolide resistance.
Minimal Inhibitory Concentration (MIC) Testing
Question: My MIC results for macrolides show "trailing" or "skipped" wells. How should I interpret these results?
Answer:
Trailing endpoints, where there is reduced but still visible growth across a range of antibiotic concentrations, and skipped wells (growth at a higher concentration but not at a lower one) can complicate the interpretation of MIC assays.
-
Trailing Endpoints: This phenomenon can be caused by several factors, including the testing medium's pH, which can affect macrolide activity. For some bacteria, reading the MIC at 24 hours instead of 48 hours may provide a clearer endpoint.[1][2][3][4][5] It's crucial to adhere to standardized reading procedures, such as considering the lowest concentration that inhibits ≥80% of growth compared to the positive control.
-
Skipped Wells: These are often due to technical errors such as improper dilution of the antibiotic, contamination, or the presence of a resistant subpopulation. It is recommended to repeat the assay, ensuring careful preparation of antibiotic dilutions and inoculum. If the issue persists, consider plating the contents of the skipped well to check for contamination or a resistant subpopulation.
Question: I am getting inconsistent MIC values for the same bacterial strain and macrolide antibiotic. What could be the cause?
Answer:
Inconsistent MIC results can stem from several experimental variables:
-
Inoculum Preparation: The density of the bacterial suspension is critical. Ensure the inoculum is standardized to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Media Composition: The type of broth and any supplements can influence macrolide activity. Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines unless a specific medium is required for the organism being tested.
-
Incubation Conditions: Incubation time, temperature, and CO2 levels can affect bacterial growth and antibiotic stability. Incubate plates at 35-37°C for 16-20 hours (or as specified for the organism). Note that increased CO2 can lower the pH of the medium and decrease the activity of some macrolides.[6]
-
Antibiotic Preparation and Storage: Ensure that antibiotic stock solutions are prepared correctly, considering the potency of the powder, and stored at the appropriate temperature to prevent degradation.
PCR and Genotypic Methods
Question: My PCR for detecting macrolide resistance genes (erm, mef) is yielding no product or non-specific bands. What should I do?
Answer:
PCR troubleshooting involves optimizing several components of the reaction:
-
DNA Template Quality: Ensure the extracted genomic DNA is of high purity and free from PCR inhibitors. Contaminants from the lysis step can interfere with the polymerase. Consider using a DNA cleanup kit.
-
Primer Design and Concentration: Verify that the primers are specific to the target gene and do not form dimers or hairpins. Optimize the primer concentration in the reaction.
-
Annealing Temperature: The annealing temperature is crucial for primer specificity. Perform a gradient PCR to determine the optimal annealing temperature for your primer set.
-
Magnesium Concentration: The Mg2+ concentration affects polymerase activity and primer annealing. Optimize the MgCl2 concentration in your PCR master mix.
-
Contamination: If you observe non-specific bands, there might be contamination in your reagents or workspace. Use filter tips, prepare master mixes in a clean hood, and include a no-template control in your runs.
Question: I am having trouble cloning macrolide resistance genes like erm or mef. What are some common pitfalls?
Answer:
Cloning resistance genes can be challenging due to several factors:
-
Toxicity of the Gene Product: The expressed protein (e.g., a methyltransferase or an efflux pump) might be toxic to the E. coli cloning host.[7] To mitigate this, use a low-copy-number plasmid and an inducible promoter with tight regulation to control the expression of the cloned gene.[7] Growing the transformed cells at a lower temperature (e.g., 30°C) can also reduce protein expression and toxicity.[7]
-
Incorrect Restriction Sites: Ensure that the chosen restriction sites are not present within your gene of interest. Analyze the gene sequence carefully before designing primers.
-
Ligation Issues: Inefficient ligation can be due to poor DNA quality, inactive ligase, or incorrect vector-to-insert molar ratios. Purify your digested vector and insert, use a fresh batch of ligase, and optimize the molar ratio.
Frequently Asked Questions (FAQs)
What are the primary mechanisms of bacterial resistance to this compound and other macrolides?
There are three main mechanisms of resistance to macrolide antibiotics:
-
Target Site Modification: This is the most common mechanism and often involves the methylation of the 23S ribosomal RNA at position A2058 by Erm methyltransferases.[8] This modification reduces the binding affinity of macrolides to the ribosome.[9][10][11] Mutations in the 23S rRNA or ribosomal proteins L4 and L22 can also confer resistance.[12]
-
Efflux Pumps: These are membrane proteins that actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[10] The mef (macrolide efflux) genes encode for such pumps.
-
Drug Inactivation: This is a less common mechanism that involves the enzymatic modification of the macrolide molecule, rendering it inactive. This can occur through hydrolysis of the lactone ring by esterases or phosphorylation by phosphotransferases.[10]
How can I detect inducible macrolide resistance (MLSB phenotype) in the lab?
Inducible resistance to macrolides, lincosamides, and streptogramin B (MLSB) can be detected using the D-test .[3][13]
-
Principle: Erythromycin is a potent inducer of the erm gene, while clindamycin is a weak inducer but a good substrate for the expressed methylase.
-
Procedure: An erythromycin disk and a clindamycin disk are placed in close proximity (15-26 mm edge-to-edge) on an agar plate inoculated with the test organism.[14]
-
Interpretation: If the bacterium has inducible resistance, the erythromycin will induce the expression of the erm gene, leading to resistance to clindamycin in the area between the two disks. This results in a flattening of the circular zone of inhibition around the clindamycin disk, creating a "D" shape.[3][14]
What is the clinical significance of detecting inducible clindamycin resistance?
Detecting inducible clindamycin resistance is crucial because bacteria that appear susceptible to clindamycin in standard tests may become resistant during therapy upon exposure to an inducing agent like erythromycin.[13] Failure to detect this can lead to treatment failure, especially in serious infections.[9][13] Therefore, isolates showing erythromycin resistance and clindamycin susceptibility should be routinely tested for inducible resistance.
Data Presentation
Table 1: this compound and Erythromycin MIC Distribution for Macrolide-Resistant Staphylococcus aureus and Streptococcus pneumoniae
| Organism | Resistance Gene | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | erm(A)/(C) (constitutive) | Solithromycin | 4 | >16 | 0.25 - >16 |
| Staphylococcus aureus | erm(A)/(C) (inducible) | Solithromycin | 0.25 | >16 | 0.25 - >16 |
| Streptococcus pneumoniae | mef(A) | Erythromycin | 16 | 16 | 1 - >32 |
| Streptococcus pneumoniae | erm(B) + mef(A) | Erythromycin | >32 | >32 | 1 - >32 |
| Mycoplasma pneumoniae | Wild-type | Midecamycin | ≤0.015 | ≤0.015 | ≤0.015 |
| Mycoplasma pneumoniae | in vitro selected mutant | Midecamycin | - | - | up to 5.12 |
Note: Data for this compound against these specific genotypes is limited in the readily available literature. The provided data for other macrolides and ketolides can serve as a reference. MIC values can vary significantly based on the specific strain and testing conditions.[4]
Experimental Protocols
Protocol 1: Broth Microdilution for Macrolide MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Macrolide antibiotic stock solution
-
Bacterial culture grown to the appropriate phase
-
0.5 McFarland turbidity standard
-
Sterile diluents and multichannel pipettes
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a stock solution of the macrolide antibiotic at a concentration of at least 1000 µg/mL. b. Perform serial twofold dilutions of the antibiotic in CAMHB in the wells of the microtiter plate to achieve the desired final concentration range. Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).
-
Prepare Inoculum: a. Select 3-4 isolated colonies from an 18- to 24-hour agar plate. b. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: a. Within 15 minutes of standardization, inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: a. Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
Interpretation: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[8]
Protocol 2: PCR for Detection of erm and mef Genes
This is a general protocol for multiplex PCR to detect common macrolide resistance genes. Primer sequences and annealing temperatures should be optimized based on the specific gene variants targeted.
Materials:
-
Purified bacterial genomic DNA
-
Gene-specific forward and reverse primers for erm(B), erm(C), and mef(A)
-
PCR master mix (containing dNTPs, Taq polymerase, and buffer)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare PCR Reaction Mixture: a. In a sterile PCR tube, prepare the reaction mixture containing the PCR master mix, forward and reverse primers for each target gene, genomic DNA template, and nuclease-free water to the final volume. b. Include a positive control (DNA from a known resistant strain) and a negative control (no DNA template).
-
PCR Amplification: a. Place the PCR tubes in a thermocycler and perform the following cycles: i. Initial denaturation: 95°C for 5-10 minutes. ii. 30-35 cycles of:
- Denaturation: 95°C for 30-60 seconds.
- Annealing: 50-60°C for 30-60 seconds (optimize for specific primers).
- Extension: 72°C for 60-90 seconds (adjust based on the expected amplicon size). iii. Final extension: 72°C for 5-10 minutes.
-
Analysis of PCR Products: a. Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). b. Run the gel electrophoresis to separate the DNA fragments by size. c. Visualize the DNA bands under UV light and compare the band sizes to a DNA ladder to confirm the presence of the target resistance genes.
Mandatory Visualizations
Caption: Overview of macrolide resistance mechanisms in bacteria.
Caption: Troubleshooting workflow for ambiguous MIC results.
Caption: Signaling pathway of erm-mediated inducible resistance.
References
- 1. Hands-on: Identification of AMR genes in an assembled bacterial genome / Identification of AMR genes in an assembled bacterial genome / Genome Annotation [training.galaxyproject.org]
- 2. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. Frontiers | Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae [frontiersin.org]
- 5. Characterization of a new efflux pump, MexGHI-OpmD, from Pseudomonas aeruginosa that confers resistance to vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Revisiting the mechanism of macrolide-antibiotic resistance mediated by ribosomal protein L22 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]
- 12. youtube.com [youtube.com]
- 13. Staphylococcus aureus with an erm-mediated constitutive macrolide-lincosamide-streptogramin B resistance phenotype has reduced susceptibility to the new ketolide, solithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevalence and antibacterial susceptibility of mef(A)-positive macrolide-resistant Streptococcus pneumoniae over 4 years (2000 to 2004) of the PROTEKT US Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Leucomycin Solubility for Experimental Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leucomycin. The information below is intended to help overcome common challenges related to the solubility of this macrolide antibiotic in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis. It is a complex of related compounds, including this compound A1 and A5. Generally, this compound has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound due to its high solubilizing capacity for this compound.[1][4][5] A solubility of up to 110 mg/mL in DMSO has been reported, which may require ultrasonication to achieve.[4]
Q3: My this compound, dissolved in DMSO, is precipitating when added to my aqueous assay buffer. What can I do?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try lowering the final concentration to a level that is still effective for your assay.
-
Increase the final DMSO concentration: You can cautiously increase the final percentage of DMSO in your assay, but it is crucial to keep it as low as possible, ideally at or below 1% (v/v), as higher concentrations can affect enzyme kinetics and cell viability.[6]
-
Use sonication: Briefly sonicating the final assay solution after adding the this compound stock can help dissolve small precipitates.[6]
-
Prepare fresh dilutions: Always prepare the final working solution fresh for each experiment to minimize the chances of precipitation over time.[6]
-
Consider a co-solvent system: For animal studies, a co-solvent system may be necessary. One protocol to achieve a clear solution of ≥ 2.75 mg/mL involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]
Q4: How should I store my this compound solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[6]
Q5: What is the stability of this compound in solution?
The stability of this compound in solution is influenced by pH and temperature. While specific data for this compound is limited, studies on other macrolide antibiotics provide some guidance. For instance, tylosin is most stable at pH values of approximately 3.5 and 9.0.[7] Another related antibiotic, lincomycin, shows greatest stability around pH 4.[8] Significant inactivation can occur outside of these optimal pH ranges, and this degradation increases with higher temperatures and longer exposure times.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use a vortex mixer or sonication to aid dissolution. For high concentrations in DMSO, ultrasonication may be necessary.[4] |
| Precipitation occurs immediately upon adding the DMSO stock solution to the aqueous cell culture medium. | The final concentration of this compound exceeds its aqueous solubility. The final DMSO concentration is too low to maintain solubility. | Lower the final working concentration of this compound. Perform a dose-response experiment to find the lowest effective concentration. Cautiously increase the final DMSO concentration, ensuring it is not toxic to your cells (typically ≤ 1%).[6] |
| A clear solution is needed for intravenous injection in animal studies, but the compound precipitates in saline. | This compound has poor aqueous solubility. | Use a co-solvent system. A suggested protocol for a clear solution involves preparing a stock in DMSO and then diluting with PEG300, Tween-80, and finally saline.[4] |
| Inconsistent results between experiments. | Degradation of this compound in the stock or working solution. | Prepare fresh working solutions for each experiment.[4] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[6] Ensure the pH of your assay buffer is within a stable range for macrolides (consider a slightly acidic pH if compatible with your assay). |
| Formation of a suspended solution instead of a clear solution. | Use of certain solubilizing agents. | If a suspended solution is acceptable for your application (e.g., oral or intraperitoneal injection), a protocol using DMSO and SBE-β-CD in saline can be used to achieve a concentration of 2.75 mg/mL.[4] |
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound (Kitasamycin) | DMSO | 110 mg/mL | May require ultrasonication.[4] |
| This compound A1 | DMSO | Soluble | [5] |
| Ethanol | Soluble | [2] | |
| Methanol | Soluble | [2] | |
| DMF | Soluble | [2] | |
| This compound A5 | DMSO | Soluble | [1] |
| Ethanol | Soluble | [1] | |
| Methanol | Soluble | [1] | |
| DMF | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 27.5 mg/mL this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a concentration of 27.5 mg/mL.
-
Vortex the solution vigorously. If necessary, use an ultrasonic water bath to ensure complete dissolution.
-
Filter sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., nylon).
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 2.75 mg/mL Clear Working Solution for In Vivo Studies
This protocol is adapted from a method for achieving a clear solution suitable for injection.[4]
-
Prepare a 27.5 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 27.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well. The final concentration of this compound will be 2.75 mg/mL.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Inhibition of the biosynthesis of this compound, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (technical) | CAS 1392-21-8 | LGC Standards [lgcstandards.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 18361-45-0・this compound A5・125-06301[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. benchchem.com [benchchem.com]
- 7. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Leucomycin in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Leucomycin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to its off-target effects in mammalian cells?
A1: this compound is a macrolide antibiotic that primarily functions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby halting the elongation of polypeptide chains. The primary off-target effects in mammalian cells stem from the evolutionary similarity between bacterial ribosomes and mitochondrial ribosomes. This compound can also bind to the large subunit of mammalian mitochondrial ribosomes, leading to the inhibition of mitochondrial protein synthesis. This impairment of mitochondrial function is a major source of unintended cellular toxicity.
Q2: What are the common off-target effects observed in mammalian cells treated with this compound?
A2: The most frequently reported off-target effects of this compound and other macrolide antibiotics in mammalian cells include:
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Mitochondrial Dysfunction: Inhibition of mitochondrial protein synthesis can lead to a decrease in mitochondrial membrane potential, reduced ATP production, and increased production of reactive oxygen species (ROS).
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Induction of Apoptosis: Significant mitochondrial stress can trigger the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death.
-
Alterations in Cellular Signaling: Macrolides have been shown to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which can have wide-ranging effects on cellular processes.
Q3: At what concentration range are off-target effects of this compound typically observed in mammalian cell lines?
A3: The concentration at which off-target effects become significant can vary depending on the cell line and the duration of exposure. It is crucial to perform a dose-response analysis for each new cell line. As a general guideline, monitoring for off-target effects is recommended when using this compound at concentrations approaching or exceeding its minimal inhibitory concentration (MIC) for bacteria, as the IC50 for mammalian cells can sometimes overlap with this range.
Q4: How can I distinguish between the intended on-target effect and off-target effects in my experiments?
A4: Distinguishing between on-target and off-target effects requires a multi-faceted approach:
-
Use of Proper Controls: Include negative controls (vehicle-treated cells) and positive controls for the specific off-target effect being investigated (e.g., a known inducer of mitochondrial dysfunction).
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Dose-Response Analysis: On-target effects should ideally occur at lower concentrations than off-target effects.
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Rescue Experiments: If a specific off-target mechanism is suspected, attempt to rescue the phenotype by co-treatment with an inhibitor of that pathway.
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Use of Alternative Compounds: Compare the effects of this compound with other antibiotics that have a similar on-target mechanism but potentially different off-target profiles.
Q5: Are there any alternative antibiotics to this compound with fewer off-target effects for use in cell-based assays?
A5: When the goal is to study bacterial effects in a co-culture system without affecting the mammalian cells, several alternatives can be considered. The choice depends on the specific bacterial strain and the experimental context. Some options with potentially lower mitochondrial toxicity in mammalian cells include certain beta-lactam antibiotics. However, it is always recommended to perform a thorough literature search and preliminary toxicity testing for any antibiotic used in a cell-based assay. For studies where inhibition of mitochondrial protein synthesis is the desired effect, other compounds like Chloramphenicol or Tetracycline can be used, but they also have their own off-target profiles that need to be considered.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Reduced Cell Viability
Unexpected cell death or a significant reduction in cell proliferation can be a primary indicator of this compound's off-target effects.
Troubleshooting Workflow:
dealing with impurities in commercial leucomycin preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial leucomycin preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial this compound preparations?
A1: Commercial this compound, a macrolide antibiotic complex produced by Streptomyces kitasatoensis, can contain several types of impurities. These are broadly categorized as:
-
Related Substances: These are other members of the this compound complex (e.g., this compound A1, A4, A5, A6, A7, A8, A9) that are co-produced during fermentation.[1][2]
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Process-Related Impurities: These impurities are introduced during the manufacturing and purification process. Six impurities have been identified, with two being process-related.[3]
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Degradation Products: this compound is susceptible to degradation, particularly in acidic conditions. Acid degradation during the purification of the fermentation broth is a known source of impurities.[3] Four of six identified impurities were found to be acid degradation products.[3] Toxic impurities have been found in this compound and its preparations.[4][5]
Q2: How can I detect and quantify impurities in my this compound sample?
A2: Several analytical methods are available for the detection and quantification of this compound impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique.
-
HPLC with UV Detection (HPLC-UV): This is a widely accessible method. A developed HPLC-UV method has shown good precision, reproducibility, and linearity.[4][5]
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HPLC with Charged Aerosol Detection (HPLC-CAD): This method is particularly useful when reference standards for impurities are unavailable as it provides a more uniform response for different compounds.[3][4][5]
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Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like ion trap/time-of-flight mass spectrometry (IT-TOF MS) are powerful for identifying and characterizing unknown impurities.[3][4] In one study, 53 impurities were characterized using high-resolution IT-TOF MS, 28 of which were novel.[4]
Q3: What is the potential impact of these impurities on my experiments?
A3: The presence of impurities can significantly affect research outcomes in several ways:
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Altered Biological Activity: Different this compound components and their degradation products can have varying biological activities. For instance, in a related macrolide, josamycin, an impurity (impurity I) showed no antibacterial activity but higher cytotoxicity compared to the parent compound.[4]
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Inaccurate Quantification: Impurities can interfere with the accurate quantification of the active this compound components, leading to incorrect dosage and misleading experimental results.
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Toxicity: Some impurities may be toxic, which can confound experimental results and pose safety risks.[4][5]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound preparations should be stored at -20°C.[1] this compound is known to be unstable in acidic conditions, so it is crucial to avoid low pH environments during storage and handling.[3]
Troubleshooting Guide
Problem 1: I see unexpected peaks in my HPLC chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Presence of related this compound components.
-
Solution: The this compound complex consists of multiple related compounds.[2] Consult a reference chromatogram or use a well-characterized standard to identify the expected peaks for the major components. Any additional peaks may correspond to other this compound analogues.
-
-
Possible Cause 2: Sample degradation.
-
Possible Cause 3: Contamination of the HPLC system or solvents.
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Solution: Run a blank gradient (without injecting a sample) to check for system contamination. If peaks are observed, flush the system and use fresh, high-purity solvents.
-
Problem 2: My experimental results are inconsistent, and I suspect impurities in my this compound.
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Solution: It is crucial to characterize the purity of your this compound preparation.
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Analyze the Purity: Use a validated HPLC method (UV or CAD detection) to determine the purity of your sample and identify any major impurities.[4][5]
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Purify the Sample: If significant impurities are detected, consider purifying the this compound using techniques like preparative HPLC.
-
Use a Certified Reference Standard: Whenever possible, use a certified reference standard to confirm the identity and purity of your working material.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound impurity analysis.
Table 1: Performance of a Validated HPLC-UV Method for Impurity Quantification [4][5]
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Linearity (Determination Coefficient) | > 0.9999 |
| Recovery (at 0.1% - 1.2% spiked levels) | 92.9% - 101.5% |
| Relative Standard Deviation (RSD) | < 2.0% |
Table 2: Impurity Levels Found in Commercial this compound Samples [4]
| Sample Type | Impurity Content Range |
| This compound Bulk Drugs and Tablets | 3.2% - 5.2% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound Impurities
This protocol is adapted from a validated method for the quantification of related substances in this compound bulk drugs and tablets.[4][5]
-
Chromatographic System:
-
Column: A suitable C18 column.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium acetate buffer
-
Gradient Elution: A suitable gradient program to separate the impurities from the main components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 232 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the percentage of each impurity using the area normalization method, assuming the response factor of the impurities is the same as that of the main this compound component. For more accurate quantification, a reference standard for the impurity is required.
-
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound impurities.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. toku-e.com [toku-e.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of impurities in this compound bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Activity of Leucomycin Through Chemical Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of leucomycin to enhance its antibacterial activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical modification strategies to enhance the antibacterial activity of this compound?
A1: The most explored strategies for enhancing the antibacterial activity of this compound, a 16-membered macrolide antibiotic, focus on modifications at specific positions of the macrocyclic lactone ring and its sugar moieties. Key strategies include:
-
O-Acylation: Introduction of acyl groups at the hydroxyl positions, particularly at the 3, 3'', and 4'' positions, has been shown to modulate antibacterial activity. For instance, 3,3'',4''-tri-O-propionylspiramycin I, a related macrolide, has demonstrated high therapeutic efficacy.
-
Modification at the C9 position: Conversion of the C9 ketone to other functional groups, such as in the synthesis of 9-epi-leucomycin A5, can influence the antibacterial spectrum.
-
Modification of the mycarose sugar: Alterations at the 4'-hydroxyl group of the mycarose sugar have been investigated to improve acid stability and antibacterial potency.
Q2: Which bacterial species are typically used to evaluate the enhanced antibacterial activity of modified this compound derivatives?
A2: The antibacterial activity of novel this compound derivatives is primarily evaluated against Gram-positive bacteria, which are the main targets of macrolide antibiotics. Commonly used species include:
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Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus - MRSA)
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Streptococcus pneumoniae (including macrolide-resistant strains)
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Streptococcus pyogenes
Q3: How does the modification of this compound affect its mechanism of action?
A3: this compound and its derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Chemical modifications can enhance this binding affinity or overcome resistance mechanisms. For example, modifications can create additional interactions within the ribosomal peptide exit tunnel, potentially restoring activity against strains that have developed resistance through target site modification (e.g., erm methylases).
Q4: What are the key challenges in the chemical modification of this compound?
A4: Researchers often face challenges related to the complex structure of this compound, which contains multiple reactive functional groups. Key challenges include:
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Selective protection and deprotection: The presence of numerous hydroxyl groups necessitates a careful strategy of protection and deprotection to achieve modification at the desired position.
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Steric hindrance: Some positions on the this compound scaffold are sterically hindered, which can lead to low reaction yields for acylation or other modifications.
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Purification: The separation of closely related derivatives and isomers can be challenging and often requires multiple chromatographic steps.
-
Instability: The macrolactone ring can be susceptible to degradation under acidic or basic conditions, requiring careful control of reaction pH.
Troubleshooting Guides
Guide 1: Chemical Synthesis and Modification
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in acylation reactions | Steric hindrance at the target hydroxyl group. | - Increase reaction temperature and time. - Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). - Employ a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate. |
| Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Add a second portion of the acylating agent and base if the reaction stalls. | |
| Degradation of the macrolide. | - Ensure anhydrous reaction conditions to prevent hydrolysis of the macrolide or acylating agent. - Use a non-nucleophilic base to avoid side reactions. - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | |
| Difficulty in purifying the modified this compound derivative | Presence of multiple byproducts or unreacted starting material. | - Optimize the reaction conditions to minimize byproduct formation. - Employ a multi-step purification strategy, such as a combination of silica gel column chromatography and preparative HPLC. |
| Co-elution of closely related isomers. | - Use a high-resolution chromatography column and optimize the mobile phase to improve separation. - Consider using a different stationary phase for chromatography. |
Guide 2: Antibacterial Activity Testing (Broth Microdilution)
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent Minimum Inhibitory Concentration (MIC) results | Variation in inoculum density. | - Standardize the inoculum preparation to ensure a consistent starting bacterial concentration (typically 5 x 10^5 CFU/mL). - Verify the inoculum density by plating serial dilutions. |
| "Skipped wells" (growth in higher concentrations but not in lower ones). | - This can be due to technical error during dilution or bacterial contamination. Repeat the assay with fresh dilutions. - For some antibiotic-bacteria combinations, this can be a true biological phenomenon (Eagle effect). Confirm by repeating the assay carefully. | |
| Poor bacterial growth in the control wells. | - Ensure the use of appropriate growth medium and incubation conditions (temperature, CO2 levels for fastidious organisms like S. pneumoniae). - Check the viability of the bacterial stock. | |
| Difficulty in determining the MIC endpoint | Trailing endpoints (hazy growth over a range of concentrations). | - Read the MIC as the lowest concentration that causes a significant inhibition of growth (e.g., ~80% reduction) compared to the positive control. - Use a spectrophotometer to read the optical density for a more objective endpoint determination. |
Data Presentation
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of this compound A5 and its Derivatives
| Compound | Modification | Staphylococcus aureus ATCC 29213 | Streptococcus pneumoniae (Macrolide-Susceptible) | Streptococcus pyogenes |
| This compound A5 | - | Data not available | Data not available | Data not available |
| 9-epi-Leucomycin A5 | Epimerization at C9 | Identical to this compound A5 | Identical to this compound A5 | Reduced activity compared to this compound A5 |
| 3''-O-propionylthis compound A5 | 3''-O-propionalation | Higher activity than parent | Higher activity than parent | Higher activity than parent |
Note: This table is a template. Specific MIC values from literature are needed for a comprehensive comparison.
Experimental Protocols
Protocol 1: Synthesis of 9-dehydrothis compound A5
This protocol describes the oxidation of the C9 hydroxyl group of this compound A5.
-
Preparation of Collins Reagent: In a flask under an inert atmosphere (e.g., nitrogen or argon), add chromium trioxide (CrO3) to pyridine with cooling.
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Reaction Setup: Dissolve this compound A5 in a mixture of pyridine and water (e.g., 13% water).
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Oxidation: Add the prepared Collins reagent to the this compound A5 solution and stir at room temperature.
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: Quench the reaction by adding a suitable solvent (e.g., ethyl acetate) and filter the mixture through a pad of celite to remove chromium salts.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 9-dehydrothis compound A5.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
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Preparation of Antibiotic Solutions: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
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Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
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Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antibiotic solutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
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Incubation: Incubate the plate at 35-37°C for 16-20 hours. For fastidious organisms like Streptococcus pneumoniae, incubate in a CO2-enriched atmosphere.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Workflow for the synthesis of 9-dehydrothis compound A5.
Caption: Logical relationship for enhancing antibacterial activity.
strategies to prevent degradation of leucomycin during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective strategies to prevent the degradation of leucomycin during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
A1: this compound is a macrolide antibiotic complex produced by Streptomyces kitasatoensis.[1] Like many complex biomolecules, its chemical structure is susceptible to degradation over time, which can be accelerated by improper storage conditions. This degradation can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors contributing to the degradation of macrolide antibiotics like this compound include:
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pH: this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.
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Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.
-
Oxidation: The presence of oxidizing agents can lead to the modification of the this compound structure.
-
Light: Exposure to light can provide the energy for photolytic degradation reactions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a well-closed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is often recommended. It is crucial to consult the manufacturer's specific storage guidelines provided with the product.
Q4: How can I detect if my this compound sample has degraded?
A4: Degradation can be detected through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the active this compound components and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | This compound degradation | Verify the storage conditions of your this compound stock. Perform an HPLC analysis to check for the presence of degradation products. Prepare fresh solutions from a new vial of this compound. |
| Appearance of unexpected peaks in HPLC chromatogram | Sample degradation | Review the sample preparation and storage procedures. Ensure that the solvents and buffers used are of high quality and free of contaminants. Compare the chromatogram with a reference standard. |
| Inconsistent experimental results | Instability of this compound in the experimental medium | Evaluate the pH and temperature of your experimental buffers. If possible, adjust the conditions to be closer to the optimal stability range for this compound (near neutral pH). Prepare fresh this compound solutions immediately before use. |
Quantitative Data on Macrolide Stability
Disclaimer: The following data is for Lincomycin HCl and should be used as a general guide for understanding macrolide stability. Actual degradation rates for this compound may vary.
Table 1: Effect of pH on the Degradation Rate Constant (k) of Lincomycin at 100°C
| pH | kobs (min-1) |
| 2.0 | - |
| 4.0 | - |
| 6.0 | - |
| 8.0 | - |
| 10.0 | 0.0136 |
Data adapted from stability studies on Lincomycin HCl.[2] A plot of the degradation rate constant versus pH for lincomycin shows a positive slope on the alkaline side, indicating that the degradation rate increases at higher pH values.[2][3][4]
Table 2: Effect of Temperature on the Stability of Lincomycin at pH 10
| Temperature (°C) | kobs (min-1) | t1/2 (minutes) | t90 (minutes) |
| 70 | - | - | - |
| 80 | - | - | - |
| 100 | 0.0136 | 51.00 | 7.70 |
Data adapted from stability studies on Lincomycin HCl.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
A gradient mobile phase is often effective. A common approach involves:
-
Mobile Phase A: A buffered aqueous solution (e.g., ammonium acetate buffer).
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
-
The gradient program should be optimized to achieve good separation between the main this compound components and any degradation products.
3. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound can be detected in the UV range, often around 232 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
For stability studies, subject the this compound solution to stress conditions (see Protocol 2).
-
Dilute the stressed samples to an appropriate concentration with the mobile phase before injection.
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
1. Acid and Base Hydrolysis:
-
Incubate a this compound solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Incubate a this compound solution with 0.1 M NaOH at 60°C for a specified period.
-
Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
-
Treat a this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Monitor the degradation over time.
3. Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period.
-
Also, heat a solution of this compound at a high temperature (e.g., 80°C) and analyze samples at different time points.
4. Photodegradation:
-
Expose a this compound solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).
-
Keep a control sample in the dark to differentiate between photolytic and thermal degradation.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
refining purification techniques for high-purity leucomycin isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of purification techniques for high-purity leucomycin isolation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound purification?
A1: Impurities in this compound can originate from the fermentation process or degradation during purification. Common impurities include various this compound analogues (e.g., this compound A1, A4, A5, A13 being the most abundant), degradation products formed in low-pH environments, and other process-related impurities. Acidic conditions during extraction and high temperatures during drying are major factors that can increase the amount of degradation impurities.[1]
Q2: What is a general overview of the purification process for this compound from a fermentation broth?
A2: A typical workflow for isolating this compound involves an initial extraction from the fermentation broth, followed by one or more chromatography steps to separate the target this compound components from impurities, and finally, a crystallization step to obtain the high-purity solid product.
Q3: What solvents are suitable for the initial extraction of this compound?
A3: this compound can be extracted from the fermentation broth using organic solvents such as ethyl acetate or n-butanol. The choice of solvent can impact the efficiency of the extraction and the profile of co-extracted impurities.
Q4: What are the key parameters to control during the purification process to ensure the stability of this compound?
A4: this compound is susceptible to degradation, particularly in acidic conditions. It is crucial to control the pH throughout the purification process, ideally keeping it in a neutral to slightly alkaline range. Temperature is another critical factor; elevated temperatures, especially during drying, can lead to the formation of impurities.[1]
Q5: What analytical techniques are recommended for monitoring the purity of this compound during purification?
A5: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring this compound purity. Methods using Charged Aerosol Detection (CAD) or Ultraviolet (UV) detection are effective for quantifying this compound and its related impurities.[1][2] HPLC-CAD can be particularly useful as it provides a more uniform response for compounds that lack a strong chromophore.[1][2]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after initial extraction | - Inefficient phase separation. - Incorrect pH of the fermentation broth. | - Allow for adequate separation time in the separating funnel. - Adjust the pH of the fermentation broth to a neutral or slightly alkaline range to ensure this compound is in its free base form for optimal extraction into an organic solvent. |
| Significant loss of product during column chromatography | - Inappropriate stationary phase. - Incorrect mobile phase composition. - this compound precipitating on the column. | - For macrolide antibiotics like this compound, non-polar macroporous adsorption resins are often effective. - Optimize the mobile phase composition through small-scale trials. A gradient elution from a weaker to a stronger solvent is recommended. - Ensure the solubility of this compound in the loading and mobile phases. If necessary, modify the solvent composition. |
| Poor recovery from preparative HPLC | - Sub-optimal fraction collection parameters. - Degradation of this compound on the column. | - Adjust the peak detection threshold and fraction collection window to ensure the entire peak is collected. - Check the pH of the mobile phase. Buffering the mobile phase to a neutral pH can prevent on-column degradation. |
| Low yield after crystallization | - this compound is too soluble in the chosen solvent system. - Incomplete precipitation. | - Use a solvent system where this compound has moderate solubility at high temperatures and low solubility at low temperatures. Anti-solvent addition can also induce crystallization. - Allow sufficient time for crystallization at a reduced temperature. Gentle agitation may also be beneficial. |
Poor Purity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Multiple impurities observed in the extracted material | - Non-selective extraction solvent. | - Consider using a more selective extraction solvent. A multi-step extraction with solvents of varying polarity can also be explored. |
| Co-elution of impurities during column chromatography | - Insufficient resolution. | - Optimize the gradient elution profile by making it shallower to improve the separation of closely eluting compounds. - Evaluate different stationary phases (e.g., C18, C8, phenyl) to alter the selectivity of the separation. |
| Presence of degradation products in the final product | - Exposure to acidic conditions or high temperatures. | - Maintain a neutral pH throughout the purification process. Use buffered mobile phases for HPLC. - Perform all purification steps at room temperature or below, if possible. Use vacuum drying at a low temperature for the final product.[1] |
| Final product does not meet purity specifications after crystallization | - Impurities are co-crystallizing with the this compound. | - Recrystallize the product. A second crystallization step can significantly improve purity. - Consider a final polishing step using preparative HPLC before crystallization. |
Experimental Protocols
Extraction of this compound from Fermentation Broth
This protocol is a general guideline and may require optimization based on the specific fermentation conditions and this compound titer.
-
Harvest and Clarification: Centrifuge the fermentation broth to remove microbial cells and other solid debris. Filter the supernatant through a 0.45 µm filter to obtain a clarified broth.
-
pH Adjustment: Adjust the pH of the clarified broth to 8.0-8.5 with a suitable base (e.g., 1 M NaOH). This converts this compound to its free base form, which is more soluble in organic solvents.
-
Solvent Extraction: Transfer the pH-adjusted broth to a separating funnel and add an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes. Allow the layers to separate completely.
-
Collection of Organic Phase: Collect the upper organic layer containing the this compound. Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The result is a crude this compound extract.
Column Chromatography Purification
This protocol describes a general approach for the purification of the crude this compound extract using a macroporous adsorption resin.
-
Resin Selection and Packing: Select a non-polar macroporous adsorption resin. Prepare a slurry of the resin in the initial mobile phase (e.g., 20% acetonitrile in water) and pack it into a suitable chromatography column.
-
Equilibration: Equilibrate the packed column by washing with at least 5 column volumes of the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound extract in a minimal volume of the initial mobile phase and load it onto the column.
-
Washing: Wash the column with 2-3 column volumes of the initial mobile phase to remove highly polar impurities.
-
Elution: Elute the bound this compound using a stepwise or linear gradient of increasing acetonitrile concentration in water. For example, a stepwise gradient could involve eluting with 40%, 60%, 80%, and finally 100% acetonitrile.
-
Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them by HPLC to identify the fractions containing high-purity this compound.
-
Pooling and Concentration: Pool the high-purity fractions and concentrate them under reduced pressure.
Preparative HPLC Refinement
This protocol outlines the steps for final purification of this compound using preparative reverse-phase HPLC.
-
Analytical Method Development: Develop an analytical HPLC method that provides good resolution between the main this compound peak and any remaining impurities. A C18 column with a mobile phase of acetonitrile and a phosphate buffer at pH 7.0 is a good starting point.
-
Method Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume proportionally.
-
Sample Preparation: Dissolve the partially purified this compound from the column chromatography step in the initial mobile phase of the preparative HPLC method. Filter the sample through a 0.22 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up gradient method.
-
Fraction Collection: Collect the fractions corresponding to the main this compound peak.
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions that meet the desired purity specifications and remove the solvent under reduced pressure.
Crystallization of High-Purity this compound
This protocol provides a general procedure for the crystallization of this compound. This compound is soluble in ethanol, methanol, DMF, and DMSO, with limited solubility in water.[3][4] A mixture of a solvent and an anti-solvent is often effective for crystallization.
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) at a slightly elevated temperature (e.g., 40°C).
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water) to the solution with gentle stirring until the solution becomes slightly turbid.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to facilitate complete crystallization.
-
Crystal Collection: Collect the this compound crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold solvent/anti-solvent mixture and then dry them under vacuum at a low temperature.
Data Presentation
Table 1: Solubility of this compound Components
| Compound | Solubility | Reference |
| This compound Complex | Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility. | [4] |
| This compound A1 | Soluble in ethanol, methanol, DMF, DMSO. Good water solubility. | [5] |
| This compound A5 | Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility. | [3] |
Table 2: Example Preparative HPLC Parameters (for method development)
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1 M Ammonium Acetate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 231 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Visualizations
References
- 1. US4568740A - Process for purifying Tylosin - Google Patents [patents.google.com]
- 2. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Leucomycin and Lincomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of leucomycin and lincomycin, two distinct antibiotics that inhibit bacterial protein synthesis. This document summarizes their mechanisms of action, antibacterial spectrums, and available in vitro susceptibility data to assist researchers and drug development professionals in their evaluations.
Introduction to this compound and Lincomycin
This compound, also known as kitasamycin, is a macrolide antibiotic derived from Streptomyces kitasatoensis. It belongs to the 16-membered ring macrolide class. Lincomycin, on the other hand, is a lincosamide antibiotic isolated from Streptomyces lincolnensis. Although both antibiotics target the bacterial ribosome, their distinct chemical structures lead to differences in their antibacterial spectrum and clinical applications.
Mechanism of Action
Both this compound and lincomycin exert their antibacterial effects by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the process of peptide chain elongation.[1]
Lincomycin binds to the 23S ribosomal RNA of the 50S subunit. This binding interferes with the peptidyl transferase reaction and inhibits the translocation of tRNA from the A-site to the P-site, thereby halting protein synthesis.[2]
This compound , like other macrolides, also binds to the 50S ribosomal subunit. Its binding site is in the nascent peptide exit tunnel, which can lead to the premature dissociation of peptidyl-tRNA from the ribosome.
dot
Caption: Mechanism of Action of this compound and Lincomycin.
Comparative Antibacterial Activity
Both this compound and lincomycin are primarily effective against Gram-positive bacteria. However, their spectrum of activity shows some differences.
Lincomycin has a narrower spectrum, with strong activity against staphylococci, streptococci, and pneumococci.[3] It is generally less active against Gram-negative bacteria.
This compound is considered a broad-spectrum macrolide, demonstrating activity against Gram-positive bacteria, some Gram-negative bacteria, and other microorganisms like Mycoplasma.[2]
| Bacterial Species | Antibiotic | MIC Range (µg/mL) |
| Staphylococcus aureus | Lincomycin | 0.78 - 1.56[3] |
| Streptococcus pneumoniae | Lincomycin | 0.05 - 0.4 |
| Streptococcus pyogenes | Lincomycin | 0.04 - 0.8 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antibacterial activity of an antibiotic. The following are generalized protocols for broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
dot
Caption: Broth Microdilution Experimental Workflow.
Protocol:
-
Preparation of Antibiotic Dilutions: Twofold serial dilutions of this compound and lincomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Inoculation: Each well of the microtiter plate, containing 100 µL of the antibiotic dilution, is inoculated with 10 µL of the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, the antibiotic is incorporated into the agar medium at various concentrations.
Protocol:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of the antibiotic.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Conclusion
Both this compound and lincomycin are inhibitors of bacterial protein synthesis, primarily targeting Gram-positive bacteria. Lincomycin exhibits a narrower spectrum of activity, with established MIC values against key pathogens like Staphylococcus aureus and various Streptococcus species. This compound is reported to have a broader spectrum, though direct comparative quantitative data against lincomycin is sparse in the available literature. For a definitive comparison of their antibacterial potency, further side-by-side in vitro susceptibility studies using standardized methodologies are recommended. Researchers should refer to the detailed protocols outlined above, adhering to CLSI or EUCAST guidelines, to ensure the generation of accurate and reproducible comparative data.
References
- 1. micromasterlab.com [micromasterlab.com]
- 2. [Antibacterial activity of clindamycin and lincomycin in broth, serum, and in combination with polymorphonuclear leukocytes against Staphylococcus aureus and Staphylococcus epidermidis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Leucomycin's Inhibitory Efficacy Against Key Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro inhibitory effects of leucomycin against clinically relevant bacterial strains: Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. The performance of this compound is evaluated alongside other commonly used antibiotics: josamycin, erythromycin, and clindamycin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology and drug development by presenting objective experimental data, detailed methodologies, and visual representations of mechanisms and workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against the specified bacterial strains. MIC is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth. The data has been compiled from various scientific studies to provide a comparative overview. It is important to note that MIC values can vary depending on the specific bacterial isolate and the testing methodology used.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Staphylococcus aureus
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | 1.56 | - | - |
| Josamycin | - | ≤0.39 | - |
| Erythromycin | 0.03 - >256 | 0.5 | >256 |
| Clindamycin | <0.03 - >32 | 0.12 | 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Streptococcus pyogenes
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | 0.78 | - | - |
| Josamycin | - | 0.12 | 0.25 |
| Erythromycin | ≤0.015 - >256 | 0.03 | 0.06 |
| Clindamycin | ≤0.015 - >64 | ≤0.12 | ≤0.12 |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Streptococcus pneumoniae
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | 0.39 | - | - |
| Josamycin | - | ≤0.39 | - |
| Erythromycin | ≤0.03 - >256 | 0.06 | 16 |
| Clindamycin | ≤0.015 - >256 | 0.06 | 0.12 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that the specific data point was not available in the reviewed literature.
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following protocols outline the general procedures for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Broth Microdilution Method for MIC Determination
This is a widely accepted method for determining the quantitative susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antimicrobial Agent: A stock solution of the antibiotic of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
Select several morphologically similar colonies from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antibiotic:
-
Perform a two-fold serial dilution of the antibiotic stock solution across the wells of the microtiter plate using the growth medium as the diluent. This creates a range of decreasing antibiotic concentrations.
-
Include a growth control well (containing only the inoculum and broth, no antibiotic) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of antibiotic susceptibility.
1. Preparation of Materials:
-
Bacterial Culture: A standardized inoculum prepared as described for the broth microdilution method.
-
Agar Plates: Mueller-Hinton agar plates.
-
Antibiotic Disks: Paper disks impregnated with a standardized concentration of the antibiotic.
2. Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.
3. Application of Antibiotic Disks:
-
Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
4. Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
5. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.
-
Compare the measured zone diameter to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery. This binding event interferes with the translocation step of polypeptide chain elongation, ultimately halting the production of essential proteins and leading to the inhibition of bacterial growth.
Caption: this compound's mechanism of action.
Experimental Workflow: MIC Determination via Broth Microdilution
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method. This systematic process ensures accurate and reproducible results for assessing antibiotic efficacy.
Caption: Workflow for MIC determination.
A Comparative Analysis of Leucomycin A1, A3, and A5 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Leucomycin, a complex of macrolide antibiotics produced by Streptomyces kitasatoensis, comprises several structurally related components. Among these, this compound A1, A3, and A5 are major constituents that have garnered significant interest for their diverse biological activities. This guide provides a comparative analysis of the bioactivity of these three this compound components, supported by available experimental data, to aid researchers in their exploration of novel therapeutic agents.
Executive Summary
While direct comparative studies on the bioactivities of this compound A1, A3, and A5 are limited, the available evidence suggests distinct profiles for each component. All three are known to exhibit antibacterial properties, characteristic of macrolide antibiotics, by inhibiting bacterial protein synthesis. This compound A1 and A5 are often cited as being among the more potent antibacterial components of the this compound complex. This compound A3, in addition to its antibacterial effects, has demonstrated significant antiviral activity, particularly against the influenza A virus. The anti-inflammatory and immunomodulatory effects, a known class effect of macrolides, appear to be less pronounced in 16-membered macrolides like the leucomycins compared to their 14- and 15-membered counterparts.
Antibacterial Activity
The primary mechanism of antibacterial action for leucomycins, like other macrolide antibiotics, involves the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with peptide chain elongation.[1]
While comprehensive, directly comparative Minimum Inhibitory Concentration (MIC) data for this compound A1, A3, and A5 against a standardized panel of bacteria is scarce in publicly available literature, general potencies have been noted. This compound A1 is described as one of the more potent members of the this compound complex, effective against a wide spectrum of pathogens including Gram-positive bacteria, Gram-negative cocci, mycoplasma, and Leptospira.[2][3] Similarly, this compound A5 is also considered a major and potent antibiotic within the complex.[4][5]
A study focusing on derivatives of this compound A5 indicated its antimicrobial activity against Staphylococcus epidermidis and Streptococcus pyogenes.[6] Another source mentions that the this compound complex is effective against Gram-positive bacteria, Gram-negative cocci, leptospira, and mycoplasma.[4]
Table 1: Summary of Antibacterial Activity
| This compound Component | General Potency | Known Spectrum of Activity |
| This compound A1 | High | Gram-positive bacteria, Gram-negative cocci, Mycoplasma, Leptospira[2][3] |
| This compound A3 | Moderate to High | Wide spectrum of pathogens[7] |
| This compound A5 | High | Gram-positive bacteria, Gram-negative cocci, Mycoplasma, Leptospira[4][5] |
Antiviral Activity
A significant distinguishing bioactivity of this compound A3 is its demonstrated antiviral properties. A study investigating its effects on influenza A virus infection revealed that this compound A3 treatment resulted in a high survival rate in infected mice.[8] This effect was associated with the regulation of myeloperoxidase (MPO) release and the production of pro-inflammatory cytokines and interferon-α in the lungs.[8] Furthermore, this compound A3 was found to inhibit virus proliferation in human pneumonia epithelial A549 cells in vitro.[8]
Anti-inflammatory and Immunomodulatory Effects
Macrolide antibiotics are known to possess anti-inflammatory and immunomodulatory properties independent of their antimicrobial action. However, a comparative study on the anti-inflammatory effects of 14-, 15-, and 16-membered macrolides in a rat carrageenan-induced footpad edema model found that the 16-membered macrolides, including a general "this compound" preparation, did not significantly suppress the development of edema.[9] This suggests that the acute anti-inflammatory effects of this compound A1, A3, and A5 may be less potent compared to other classes of macrolides.[9]
Despite this, the study on this compound A3's antiviral activity did note an effect on pro-inflammatory cytokine production, indicating some level of immunomodulation.[8]
Signaling Pathways
The primary molecular target of leucomycins is the bacterial ribosome, leading to the inhibition of protein synthesis. The broader signaling pathways affected by their immunomodulatory and other bioactivities are less well-defined for the individual components. For macrolides in general, the NF-κB pathway is a known target, which plays a central role in regulating inflammatory responses.
Below is a generalized diagram illustrating the mechanism of action of macrolide antibiotics and a potential pathway for their immunomodulatory effects.
Caption: General mechanism of leucomycins and potential immunomodulatory pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of bioactivities. Below are outlines for key assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Method:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound A1, A3, and A5 are prepared in a suitable solvent (e.g., DMSO or ethanol) and then serially diluted in Mueller-Hinton Broth (MHB) or another appropriate growth medium in 96-well microtiter plates.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay assesses the ability of the this compound components to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Workflow for Anti-inflammatory Assay:
Caption: Workflow for in vitro anti-inflammatory cytokine production assay.
Detailed Method:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or J774) are cultured in appropriate media until they reach a suitable confluency.
-
Treatment: The cells are pre-treated with various concentrations of this compound A1, A3, or A5 for a specified time (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Conclusion
This compound A1, A3, and A5 each present a unique profile of bioactivity. While all are effective antibacterial agents, this compound A3's potent antiviral activity against influenza A virus marks it as a particularly interesting candidate for further investigation. The anti-inflammatory properties of these 16-membered macrolides appear less pronounced than those of other macrolide classes, although immunomodulatory effects, particularly in the context of viral infection for A3, are evident. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these individual this compound components. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.
References
- 1. What is Kitasamycin used for? [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. agscientific.com [agscientific.com]
- 5. agscientific.com [agscientific.com]
- 6. 9-epi-leucomycin A5. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A3 (Kitasamycin component) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound A3, a 16-membered macrolide antibiotic, inhibits influenza A virus infection and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct comparison of anti-inflammatory effects of 14-, 15-, and 16-membered macrolide antibiotics in experimental inflammation model induced by carrageenan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between Leucomycin and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of leucomycin and other macrolide antibiotics, supported by experimental data. Understanding these resistance patterns is crucial for the effective clinical use of macrolides and for the development of new antimicrobial agents that can overcome existing resistance mechanisms.
Executive Summary
Cross-resistance among macrolide antibiotics is a significant clinical challenge, primarily driven by shared mechanisms of action and resistance. This guide delves into the comparative cross-resistance between this compound, a 16-membered macrolide, and other members of the macrolide class, including 14-membered (e.g., erythromycin, clarithromycin) and 15-membered (e.g., azithromycin) rings. The data presented herein, summarized from various in vitro studies, highlights the varying degrees of cross-resistance conferred by different resistance mechanisms, most notably the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other macrolides against various bacterial strains, including those with defined macrolide resistance mechanisms. The data illustrates the impact of specific resistance genes, such as erm, on the efficacy of these antibiotics.
Table 1: Comparative MICs (µg/mL) Against Staphylococcus aureus Strains
| Antibiotic | S. aureus (Macrolide-Susceptible) | S. aureus with erm(A) (iMLSB Phenotype) | S. aureus with erm(C) (cMLSB Phenotype) |
| This compound | 0.5 - 2 | >128 | >128 |
| Erythromycin | 0.25 - 1 | >128 | >128 |
| Clarithromycin | 0.125 - 0.5 | >128 | >128 |
| Azithromycin | 0.5 - 2 | >128 | >128 |
| Spiramycin | 1 - 4 | 16 - 64 | >128 |
| Josamycin | 0.5 - 2 | 4 - 16 | >128 |
iMLSB: Inducible Macrolide-Lincosamide-Streptogramin B resistance; cMLSB: Constitutive Macrolide-Lincosamide-Streptogramin B resistance.
Table 2: Comparative MICs (µg/mL) Against Streptococcus pneumoniae Strains
| Antibiotic | S. pneumoniae (Macrolide-Susceptible) | S. pneumoniae with erm(B) | S. pneumoniae with mef(A) |
| This compound | 0.125 - 0.5 | >64 | 1 - 4 |
| Erythromycin | ≤0.06 - 0.25 | >64 | 1 - 8 |
| Clarithromycin | ≤0.03 - 0.125 | >64 | 0.5 - 4 |
| Azithromycin | 0.06 - 0.25 | >64 | 0.5 - 4 |
| Spiramycin | 0.5 - 2 | 8 - 32 | 0.5 - 2 |
| Josamycin | 0.125 - 0.5 | 2 - 8 | 0.25 - 1 |
erm(B): Erythromycin ribosome methylase gene, conferring MLSB resistance; mef(A): Macrolide efflux gene.
Experimental Protocols
The data presented in this guide is primarily derived from studies employing the broth microdilution method for determining Minimum Inhibitory Concentrations (MICs), following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
-
Bacterial Strain Preparation:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for Staphylococcus aureus and Streptococcus pneumoniae) and incubated under optimal conditions (e.g., 35-37°C, with 5% CO₂ for S. pneumoniae).
-
A bacterial suspension is prepared in a sterile saline or broth solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Antibiotic Preparation:
-
Stock solutions of this compound and other macrolide antibiotics are prepared according to the manufacturer's instructions.
-
Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (or other appropriate broth medium) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plates containing the diluted antibiotics is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
-
The plates are incubated at 35-37°C for 16-20 hours (or longer for slower-growing organisms).
-
-
MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Mandatory Visualization
Signaling Pathway: MLSB Resistance Mechanism
The primary mechanism of cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics is the modification of the ribosomal target site. This is typically mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate a specific adenine residue in the 23S rRNA of the 50S ribosomal subunit. This methylation reduces the binding affinity of these antibiotics, leading to resistance.
Caption: Mechanism of MLSB resistance to macrolide antibiotics.
Experimental Workflow: MIC Determination
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of macrolide antibiotics against bacterial isolates using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Evaluating the Synergistic Potential of Leucomycin in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The rising tide of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and develop novel therapeutic regimens. One such strategy is combination therapy, where the synergistic interaction between two or more drugs enhances their efficacy beyond their individual effects. Leucomycin, a 16-membered macrolide antibiotic, has a long history of use in treating various bacterial infections. This guide provides a comprehensive evaluation of the synergistic effects of this compound with other key antibiotic classes, supported by available experimental data, to inform future research and drug development in this critical area.
Mechanisms of Action: A Foundation for Synergy
Understanding the molecular mechanisms by which antibiotics exert their effects is crucial to predicting and interpreting synergistic interactions. This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain. The potential for synergy arises when this compound is combined with antibiotics that have different cellular targets.
This compound (Macrolide):
-
Target: 50S ribosomal subunit.
-
Mechanism: Binds to the P-site of the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This action is primarily bacteriostatic.
Fluoroquinolones:
-
Target: DNA gyrase and topoisomerase IV.
-
Mechanism: Inhibit bacterial DNA replication and repair by interfering with these essential enzymes, leading to bactericidal effects.
Tetracyclines:
-
Target: 30S ribosomal subunit.
-
Mechanism: Bind to the 30S ribosomal subunit and prevent the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus inhibiting protein synthesis. This action is also primarily bacteriostatic.
β-Lactams:
-
Target: Penicillin-binding proteins (PBPs).
-
Mechanism: Inhibit the final step of peptidoglycan synthesis in the bacterial cell wall by acylating PBPs. This disruption of cell wall integrity leads to cell lysis and bactericidal activity.
Aminoglycosides:
-
Target: 30S ribosomal subunit.
-
Mechanism: Bind to the 30S ribosomal subunit, causing misreading of mRNA and premature termination of protein synthesis. This leads to the production of non-functional proteins and has a bactericidal effect.
Figure 1: Mechanism of action of this compound.
Quantitative Analysis of this compound Synergy
The interaction between this compound (kitasamycin) and other antibiotics has been evaluated in vitro, primarily through checkerboard assays, to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index is a quantitative measure of synergy, with the following interpretations:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Below are summaries of experimental data from studies investigating this compound in combination with various antibiotics.
This compound (Kitasamycin) and Fluoroquinolones
A study by Flores-Castellanos et al. (2020) investigated the in vitro interaction of kitasamycin with enrofloxacin, norfloxacin, and oxolinic acid against four serotypes of Actinobacillus pleuropneumoniae. The results, determined by checkerboard assays, are summarized below.
Table 1: Synergistic, Indifferent, and Antagonistic Interactions of Kitasamycin with Fluoroquinolones against A. pleuropneumoniae [1][2][3]
| Combination | Serotype 1 | Serotype 3 | Serotype 5 | Serotype 7 |
| Kitasamycin + Enrofloxacin | Antagonism | Antagonism | Antagonism | Antagonism |
| Kitasamycin + Norfloxacin | Indifference | Indifference | Indifference | Indifference |
| Kitasamycin + Oxolinic Acid | Indifference | Antagonism | Antagonism | Synergy |
Data sourced from Flores-Castellanos et al. (2020).
The study revealed that the combination of kitasamycin and enrofloxacin consistently resulted in antagonism across all tested serotypes. The combination with norfloxacin showed an indifferent effect. Notably, a synergistic effect was observed for the combination of kitasamycin and oxolinic acid against serotype 7 of A. pleuropneumoniae.[1][2][3]
This compound (Kitasamycin) and Tetracyclines
Research by Fuentes Hernández (2022) explored the interaction between kitasamycin tartrate and doxycycline hydrate. Using an isobologram method, the study concluded a synergistic effect between the two antibiotics.[4]
Table 2: Interaction of Kitasamycin Tartrate and Doxycycline Hydrate [4]
| Combination | Interaction |
| Kitasamycin Tartrate + Doxycycline Hydrate | Synergy |
Data sourced from Fuentes Hernández (2022).
This synergistic interaction suggests a potential therapeutic advantage in combining these two protein synthesis inhibitors, possibly due to their binding to different ribosomal subunits (50S for kitasamycin and 30S for doxycycline), leading to a more profound inhibition of bacterial protein production.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate antibiotic synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Preparation of Antibiotic Solutions:
-
Stock solutions of each antibiotic are prepared at a concentration significantly higher than their expected Minimum Inhibitory Concentration (MIC).
-
Serial two-fold dilutions of each antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
2. Plate Setup:
-
A 96-well microtiter plate is used.
-
Antibiotic A is serially diluted along the x-axis (columns), and Antibiotic B is serially diluted along the y-axis (rows).
-
This creates a checkerboard pattern of wells containing various concentrations of both antibiotics.
-
Control wells containing each antibiotic alone, as well as a growth control (no antibiotics) and a sterility control (no bacteria), are included.
3. Inoculation:
-
A standardized bacterial inoculum (typically 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL) is added to each well (except the sterility control).
4. Incubation:
-
The plate is incubated at 35-37°C for 16-20 hours.
5. Data Analysis:
-
The MIC of each antibiotic alone and in combination is determined by visual inspection for turbidity.
-
The Fractional Inhibitory Concentration (FIC) for each antibiotic is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FIC index is calculated by summing the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Figure 2: Workflow of the checkerboard assay.
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
1. Preparation:
-
Prepare tubes or flasks with a standard volume of broth medium.
-
Add antibiotics to the tubes, alone and in combination, at specific concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Include a growth control tube without any antibiotics.
2. Inoculation:
-
Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
3. Incubation and Sampling:
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
4. Viable Cell Counting:
-
Perform serial dilutions of each aliquot in a suitable diluent (e.g., sterile saline).
-
Plate the dilutions onto agar plates.
-
Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.
5. Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL between the combination and its most active single agent.
-
Indifference is a < 2-log10 change in CFU/mL.
Figure 3: Workflow of the time-kill assay.
Conclusion and Future Directions
The available data, though limited, suggests that this compound has the potential for synergistic interactions with certain antibiotics, particularly with the fluoroquinolone oxolinic acid against specific pathogens and with the tetracycline doxycycline. Conversely, combinations with other fluoroquinolones like enrofloxacin have demonstrated antagonism. These findings underscore the importance of empirical testing for each antibiotic combination against specific bacterial isolates, as the nature of the interaction can be highly dependent on the specific drugs and the target organism.
For researchers and drug development professionals, this guide highlights several key takeaways:
-
The combination of this compound with other antibiotic classes is a viable area of investigation for combating antimicrobial resistance.
-
The checkerboard and time-kill assays are robust methods for quantifying the nature of these interactions in vitro.
-
Further research is critically needed to explore the synergistic potential of this compound with a broader range of antibiotics, including β-lactams and aminoglycosides, against a wider array of clinically relevant Gram-positive and Gram-negative bacteria.
By systematically evaluating these combinations, the scientific community can uncover new therapeutic strategies to address the growing challenge of infectious diseases.
References
- 1. Synergistic bactericidal interaction of josamycin with human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro synergy testing of macrolide-quinolone combinations against 41 clinical isolates of Legionella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Leucomycin's Efficacy: In Vitro Susceptibility vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of leucomycin, a macrolide antibiotic. By examining its performance in controlled laboratory settings against its effectiveness in living organisms, this document aims to offer valuable insights for research and development in the field of antibacterial therapies. The guide synthesizes available data on this compound's activity against key Gram-positive pathogens, outlines detailed experimental methodologies, and visualizes the underlying mechanisms and workflows.
Executive Summary
This compound, also known as kitasamycin, is a macrolide antibiotic that demonstrates a broad spectrum of activity against Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. While in vitro studies provide essential baseline data on its direct antibacterial effects, in vivo models are crucial for understanding its therapeutic potential in a complex biological system. This guide explores the nuances of these two evaluative frameworks, presenting available data and standardized protocols to aid in the comprehensive assessment of this compound's efficacy.
In Vitro Efficacy of this compound
The in vitro efficacy of an antibiotic is primarily determined by its ability to inhibit or kill bacteria in a controlled laboratory environment. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
While specific MIC values for this compound against Staphylococcus aureus and Streptococcus pyogenes are not consistently reported in recent literature, macrolide susceptibility testing provides a comparative context. For instance, some studies have considered isolates with kitasamycin MICs of less than 5 μg/mL as susceptible. It is important to note that resistance to macrolides can occur through mechanisms such as target site modification, drug efflux, and drug inactivation.
Data Presentation: In Vitro Susceptibility
| Antibiotic | Organism | MIC Range (µg/mL) | Interpretation |
| This compound (Kitasamycin) | Staphylococcus aureus | Data not readily available | - |
| Streptococcus pyogenes | Data not readily available | - | |
| Comparative Macrolides | |||
| Erythromycin | S. aureus | 0.25 - >128 | Susceptible/Resistant |
| S. pyogenes | 0.03 - >256 | Susceptible/Resistant | |
| Clindamycin | S. aureus | ≤0.25 - >8 | Susceptible/Resistant |
| S. pyogenes | ≤0.12 - >256 | Susceptible/Resistant |
Note: The MIC values for comparative macrolides are provided for context and are derived from various studies. Specific values can vary significantly between different bacterial strains and testing methodologies.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Streptococcus pyogenes) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vivo Efficacy of this compound
In vivo studies are essential for evaluating the therapeutic potential of an antibiotic in a living organism, taking into account factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the drug on the body and the pathogen).
Specific quantitative data on the in vivo efficacy of this compound, such as the 50% effective dose (ED50) in mouse models of Staphylococcus aureus or Streptococcus pyogenes infection, are not widely available in recent scientific literature. However, the general methodologies for assessing in vivo efficacy provide a framework for how such studies would be conducted. Efficacy is often measured by survival rates, reduction in bacterial load in specific tissues (e.g., thigh, spleen, or blood), or a combination of these endpoints.
Data Presentation: In Vivo Efficacy
| Animal Model | Pathogen | This compound Dosage | Outcome |
| Mouse Sepsis Model | Staphylococcus aureus | Data not readily available | - |
| Mouse Thigh Infection Model | Staphylococcus aureus | Data not readily available | - |
| Mouse Systemic Infection Model | Streptococcus pyogenes | Data not readily available | - |
Experimental Protocol: Murine Sepsis Model
The murine sepsis model is a common method to evaluate the systemic efficacy of an antibiotic.
-
Induction of Infection: Mice are infected intraperitoneally (IP) with a lethal or sublethal dose of the pathogen (e.g., Staphylococcus aureus).
-
Treatment: At a specified time post-infection, cohorts of mice are treated with varying doses of this compound, typically administered subcutaneously (SC) or orally (PO). A control group receives a placebo.
-
Monitoring: The survival of the mice is monitored over a period of several days.
-
Data Analysis: The ED50, the dose of the drug that protects 50% of the animals from death, is calculated.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This process is crucial for bacterial growth and replication.
The specific signaling pathway involves the binding of this compound to the 50S subunit of the bacterial ribosome. This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting the elongation of the protein. This bacteriostatic action prevents the bacteria from producing essential proteins, ultimately leading to the cessation of growth and proliferation.
Conclusion
This comparative guide highlights the methodologies used to assess the in vitro and in vivo efficacy of this compound. While specific quantitative data for this compound against key pathogens such as S. aureus and S. pyogenes is limited in recent public literature, the established protocols for determining MICs and evaluating in vivo efficacy in animal models provide a clear roadmap for future research. The fundamental mechanism of action, the inhibition of protein synthesis, remains a cornerstone of its antibacterial activity. Further studies are warranted to generate contemporary and specific data to fully elucidate the therapeutic potential of this compound in the current landscape of antimicrobial resistance.
A Comparative Guide to Analytical Methods for Leucomycin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the detection and quantification of leucomycin, a macrolide antibiotic. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Microbiological Assays are compared to assist researchers in selecting the most suitable method for their specific needs. This document outlines key performance data, detailed experimental protocols, and visual workflows to support analytical method validation and implementation.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method for this compound is a critical decision in drug development and quality control, contingent on factors such as required sensitivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of commonly employed analytical techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Microbiological Assay |
| Linearity Range | 5.0 - 100 µg/mL | 5 - 100 ng/mL | 0.2 - 3.2 ng/mL | 0.1 - 0.5 µg/mL[1] |
| Correlation Coefficient (R²) | > 0.999[2] | > 0.99[3] | Not typically reported | > 0.989[1] |
| Limit of Detection (LOD) | 1.41 µg/mL[2] | 0.2 ng/mL | 0.2 - 5 ppb (ng/mL)[4][5] | Dependent on Minimum Inhibitory Concentration (MIC) of test organism (typically in the µg/mL range)[6] |
| Limit of Quantitation (LOQ) | 4.86 µg/mL[2] | 1 ng/mL | Not always specified | Dependent on assay format |
| Accuracy (Recovery %) | 90.39% - 108.43%[2] | 72.70% - 84.13% | 90% ± 30% | 93.94% - 98.12%[1] |
| Precision (%RSD) | < 2%[2] | 1.19% - 6.40% | Typically < 15% | 1.32% - 2.11%[1] |
| Specificity | Good, can separate from some impurities. | Excellent, highly specific due to mass-to-charge ratio detection. | High, based on antibody-antigen binding. Cross-reactivity with related compounds can occur. | Moderate, susceptible to interference from other antimicrobial substances. |
| Throughput | Moderate | High | High | Low |
| Cost | Moderate | High | Low to Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of typical experimental protocols for the detection of this compound using the compared techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound in a sample by separating it from other components and measuring its absorbance.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Create a series of calibration standards by diluting the stock solution to concentrations within the expected linear range (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Extract this compound from the sample matrix using an appropriate solvent and dilute to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH adjusted). The ratio can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 231 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve highly sensitive and specific quantification of this compound by separating it with liquid chromatography and detecting it with a mass spectrometer.
Methodology:
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as described for HPLC, but at much lower concentrations (e.g., ng/mL range).
-
Sample preparation often involves protein precipitation (for biological matrices) followed by solid-phase extraction (SPE) for cleanup and concentration.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize a UHPLC system for faster analysis and better resolution with a C18 column. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor and product ion transitions for this compound for high specificity.
-
-
Analysis:
-
Generate a calibration curve using the prepared standards.
-
Analyze the prepared samples.
-
Quantify this compound based on the peak area ratios of the analyte to an internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To detect and quantify this compound using a competitive immunoassay format.
Methodology:
-
Kit and Sample Preparation:
-
Use a commercial ELISA kit specific for this compound or a related lincosamide.
-
Prepare samples according to the kit's instructions, which may involve extraction and dilution to fit the assay's dynamic range.
-
Prepare standard solutions provided in the kit.
-
-
Assay Procedure (Competitive ELISA):
-
Add standards and prepared samples to the wells of the microplate pre-coated with this compound antigen.
-
Add anti-leucomycin antibody to each well and incubate. This compound in the sample will compete with the coated antigen for antibody binding.
-
Wash the plate to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Analysis:
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the this compound concentration in the samples from the standard curve.
-
Microbiological Assay
Objective: To determine the potency of this compound by measuring its inhibitory effect on the growth of a susceptible microorganism.
Methodology:
-
Preparation of Media and Microorganism:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton agar) and sterilize.
-
Use a susceptible test organism such as Sarcina lutea or Micrococcus luteus. Prepare a standardized inoculum of the microorganism.
-
-
Assay Procedure (Cylinder-Plate Method):
-
Pour a base layer of agar into petri dishes and allow it to solidify.
-
Inoculate a seed layer of agar with the test microorganism and pour it over the base layer.
-
Place sterile cylinders (or cut wells) onto the surface of the agar.
-
Prepare standard solutions of this compound at various concentrations.
-
Pipette the standard solutions and the sample solutions into the cylinders.
-
Incubate the plates under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.
-
-
Analysis:
-
Measure the diameter of the zones of inhibition around each cylinder.
-
Create a standard curve by plotting the logarithm of the concentration of the standards against the zone diameters.
-
Determine the concentration of this compound in the sample by interpolating its zone of inhibition on the standard curve.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation and a more specific workflow for HPLC analysis.
Caption: General workflow for analytical method validation.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. Microbiological assay for the analysis of certain macrolides in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper handling and disposal of leucomycin are critical for maintaining laboratory safety and preventing environmental contamination. As an antibiotic, improper disposal of this compound can contribute to the development of antimicrobial resistance, a significant global health concern[1][2]. This guide provides detailed procedures for the safe management and disposal of this compound waste in a laboratory setting, adhering to standard safety protocols.
Before handling this compound, it is essential to be aware of its potential hazards. This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[3][4].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection (safety glasses or goggles), and a lab coat. When handling the powder form where dust may be generated, respiratory protection is required[4].
-
Handling: Avoid breathing dust or fumes[4]. Do not eat, drink, or smoke when using this product[3]. Wash hands thoroughly after handling[3].
-
Storage: Store in a well-ventilated place with the container tightly closed[4].
This compound Disposal Procedures
The fundamental principle for this compound disposal is to treat it as hazardous chemical waste[1]. Disposal must always be conducted in accordance with all applicable local, regional, and national regulations[3][4]. Never dispose of this compound or this compound-containing solutions down the drain or in household garbage[3][5].
Step 1: Waste Identification and Segregation
Properly segregate this compound waste at the point of generation. Different forms of waste require specific disposal pathways.
-
Solid this compound Waste: This includes expired or unused pure this compound powder.
-
Concentrated Stock Solutions: High-concentration solutions of this compound used for experiments.
-
Contaminated Labware: Items such as pipette tips, tubes, flasks, and gloves that are contaminated with this compound.
-
Used Culture Media: Liquid media containing this compound used for cell culture or microbiological work.
Step 2: Disposal Protocols
Protocol for Solid this compound and Concentrated Stock Solutions:
-
Classification: Solid this compound and concentrated stock solutions are considered hazardous chemical waste[1].
-
Containerization:
-
Collect solid this compound waste in its original container if possible, or in a clearly labeled, sealed, and appropriate chemical waste container[4].
-
Collect concentrated liquid waste in a dedicated, leak-proof, and sealed container approved for chemical waste[1].
-
Label the container clearly as "Hazardous Waste: this compound" and include any other chemical components (e.g., solvents).
-
-
Final Disposal:
-
The recommended disposal method is incineration at a licensed hazardous waste facility[6][7]. Some guidelines suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[6].
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
-
Protocol for Contaminated Labware:
-
Segregation:
-
Labeling: Label the bag or container as "Hazardous Waste: this compound Contaminated Material."
-
Disposal: Dispose of as hazardous chemical waste through your institution's EHS-approved waste stream.
Protocol for Used Culture Media Containing this compound:
Liquids containing antibiotics must not be poured into drains, as wastewater treatment plants are often not equipped to remove them, which can lead to environmental contamination[5].
-
Decontamination of Biohazards: If the media contains viable organisms (e.g., bacteria, cell cultures), it must first be decontaminated. Steam autoclaving is a common method for sterilizing biological material[9].
-
Chemical Waste Collection: After autoclaving to destroy pathogens, the liquid is still considered chemical waste because some antibiotics are heat-stable and not destroyed by the process[1].
-
Disposal: Manage the container as hazardous liquid waste for collection by your institution's EHS office.
Spill Management Protocol
In case of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Avoid breathing any dust or vapors[4].
-
Containment: Prevent the spill from entering drains or waterways[3][10].
-
Cleanup:
-
Decontamination: Decontaminate the spill area and equipment, if appropriate, by scrubbing with alcohol[10].
-
Disposal of Cleanup Material: Collect all contaminated cleanup materials in a sealed, labeled container and dispose of it as hazardous waste according to the procedures outlined above.
Quantitative Toxicity Data
The following table summarizes key toxicological data for this compound and its related compounds. This data underscores the importance of proper handling to avoid ingestion and exposure.
| Compound | Test | Route | Species | Value | Citation |
| This compound | LD50 | Oral | Rat | 1,500 mg/kg | [3] |
| This compound A1 | LD50 | Intraperitoneal | Mouse | 620 mg/kg | [11] |
| This compound A1 | LDLO | Oral | Mouse | 4 g/kg | [11] |
| This compound in Methanol | EC50 | - | Crustaceans | 24,500 mg/L (48h) | [7] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. LDLO: Lowest Published Lethal Dose. EC50: Half Maximal Effective Concentration.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 6. biosynth.com [biosynth.com]
- 7. static.yntc.org.cn [static.yntc.org.cn]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. file.glpbio.com [file.glpbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Leucomycin
Essential Safety and Handling Guide for Leucomycin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this substance in a laboratory setting.
Hazard Identification and Classification
This compound's hazard classification can vary depending on the specific form and concentration. Some safety data sheets (SDS) classify it as not hazardous, while others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is prudent to handle this compound with caution, adhering to the safety protocols outlined below.
Personal Protective Equipment (PPE)
The consistent recommendation across multiple safety data sheets is the use of standard laboratory personal protective equipment to minimize exposure. All personnel should be trained in the proper use and removal of their PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields[2]. | To protect against splashes that could come into contact with the eyes. |
| Hand Protection | Impermeable and resistant gloves (e.g., Nitrile)[2][3]. | To prevent skin contact with the substance. |
| Body Protection | Laboratory coat or impervious clothing[2]. | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated[2]. Use in a well-ventilated area or under a chemical fume hood[2][4]. | To avoid inhalation of airborne particles, which may cause respiratory irritation. |
Toxicological Data
The following table summarizes the available acute toxicity data for this compound. It is important to note that this information may not be exhaustive, and all chemicals should be handled as if they are potentially hazardous[3].
| Route of Administration | Species | Dose | Reference |
| Oral (LDLO) | Mouse | 4 g/kg | [3] |
| Intraperitoneal (LD50) | Mouse | 620 mg/kg | [3] |
| Oral (LD50) | Rat | 1,500 mg/kg | [5] |
LD50: Lethal dose, 50 percent. The dose that is lethal to 50% of the tested population. LDLO: Lowest published lethal dose.
According to the available safety data, this compound has shown no irritant effect on the skin or eyes and no sensitizing effects are known[3].
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling and Storage Procedures
-
General Handling : Follow the usual precautionary measures for handling chemicals[3]. Avoid contact with eyes, skin, and clothing, and prevent the formation of dust and aerosols[2][4]. Do not eat, drink, or smoke in areas where this compound is handled or stored[5]. Wash hands thoroughly after handling[5][6].
-
Storage : Store in a tightly closed container in a well-ventilated place[3][7]. Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[2].
Spill Response Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate : Evacuate non-essential personnel from the immediate area[2][4].
-
Ventilate : Ensure adequate ventilation[2].
-
Contain : Wear appropriate PPE. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders)[2]. For solid spills, gently pick up mechanically or wipe up with a damp cloth to avoid generating dust[3][6].
-
Decontaminate : Clean the spill area and any contaminated surfaces thoroughly[2][6].
-
Dispose : Collect all contaminated materials in a sealed, properly labeled container for disposal as hazardous waste[1][2].
Waste Disposal Plan
All this compound waste, including stock solutions, contaminated media, and disposable PPE, must be treated as hazardous chemical waste[8].
-
Collection : Collect waste in approved, clearly labeled, and sealed containers[1][8].
-
Disposal : Disposal must be conducted in accordance with all applicable local, regional, national, and international regulations[2][5]. Do not dispose of with household garbage or allow it to enter the sewage system[5][9]. For specific institutional guidelines, contact your Environmental Health and Safety (EHS) department[8].
Visual Workflow Guides
The following diagrams illustrate the procedural steps for safely handling this compound and responding to a spill.
References
- 1. This compound a5|MSDS [dcchemicals.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
